Faldaprevir-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C40H49BrN6O9S |
|---|---|
Molecular Weight |
875.9 g/mol |
IUPAC Name |
trans-(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-[[3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]amino]-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1/i2D3,3D3 |
InChI Key |
LLGDPTDZOVKFDU-RNFXWOKSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Deuterium in Faldaprevir-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faldaprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle.[1][2] Faldaprevir-d6 is a deuterated isotopologue of Faldaprevir, specifically designed to enhance its pharmacokinetic profile. This technical guide elucidates the role of deuterium in this compound, focusing on the underlying principles of the kinetic isotope effect and its impact on drug metabolism. While direct comparative clinical data for this compound is not publicly available due to the discontinuation of Faldaprevir's development, this document provides a comprehensive overview based on established scientific principles and existing data for Faldaprevir.[3]
Introduction: The Kinetic Isotope Effect in Drug Development
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, nearly doubling its mass. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The cleavage of a C-H bond is often a rate-limiting step in the metabolic breakdown of drugs, primarily mediated by cytochrome P450 (CYP) enzymes.[4] By selectively replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of metabolic cleavage can be significantly reduced. This phenomenon, known as the kinetic isotope effect (KIE), can lead to:
-
Reduced Metabolic Rate: A slower breakdown of the drug by metabolic enzymes.
-
Increased Half-life: The drug remains in the systemic circulation for a longer duration.
-
Enhanced Drug Exposure: Higher overall concentration of the drug in the body over time.
-
Potentially Reduced Metabolite-Related Toxicity: Lower formation of potentially harmful metabolic byproducts.
Faldaprevir and the Rationale for Deuteration
Faldaprevir: Mechanism of Action and Metabolism
Faldaprevir is a peptidomimetic inhibitor that binds non-covalently to the active site of the HCV NS3/4A protease, preventing the cleavage of the viral polyprotein and thereby inhibiting viral replication.[5]
The primary route of metabolism for Faldaprevir is through oxidation by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This metabolic process primarily involves the hydroxylation of the isobutyramide moiety, leading to the formation of two major metabolites, M2a and M2b.[2][3] These metabolites are then primarily excreted in the feces.[2]
This compound: Strategic Deuteration
In this compound, the six hydrogen atoms on the two methyl groups of the isobutyramide moiety are replaced with deuterium atoms. This specific site of deuteration is anticipated to directly impact the CYP3A4-mediated metabolism.
Data Presentation: Pharmacokinetic and In Vitro Data
Due to the absence of direct comparative studies, the following tables present the known pharmacokinetic parameters for Faldaprevir and the expected parameters for this compound based on the principles of the kinetic isotope effect.
Table 1: Comparative Pharmacokinetic Parameters (Projected)
| Parameter | Faldaprevir (Reported Data) | This compound (Expected Outcome) | Reference |
| Half-life (t½) | ~20-30 hours | Increased | [6] |
| Clearance (CL) | Low | Decreased | [3] |
| Area Under the Curve (AUC) | Dose-dependent | Increased | [1][6] |
| Metabolite Formation (M2a, M2b) | Major route | Decreased | [2][3] |
Table 2: In Vitro HCV NS3/4A Protease Inhibition
| Compound | IC50 (nM) - Genotype 1a | IC50 (nM) - Genotype 1b | Reference |
| Faldaprevir | ~0.4 | ~0.5 | [7] |
| This compound (Expected) | Similar to Faldaprevir | Similar to Faldaprevir | N/A |
Note: The inhibitory activity (IC50) is not expected to change as deuteration does not alter the molecular shape or binding affinity to the target enzyme.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to quantitatively compare the properties of Faldaprevir and this compound.
In Vitro Metabolism Study using Human Liver Microsomes
Objective: To determine and compare the rate of metabolism of Faldaprevir and this compound.
Materials:
-
Faldaprevir and this compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Pre-incubate HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a solution of Faldaprevir or this compound (at various concentrations, e.g., 0.1 to 10 µM) and the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture and quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
-
Calculate the in vitro half-life and intrinsic clearance for both compounds.
HCV NS3/4A Protease Inhibition Assay
Objective: To determine and compare the inhibitory potency of Faldaprevir and this compound against the HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1a or 1b)
-
Fluorogenic substrate (e.g., a FRET-based peptide substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl, DTT, and a detergent)
-
Faldaprevir and this compound (in DMSO)
-
96-well or 384-well black plates
Procedure:
-
Prepare serial dilutions of Faldaprevir and this compound in DMSO.
-
In the wells of the microplate, add the assay buffer, the HCV NS3/4A protease, and the test compounds.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities and determine the IC50 values for both compounds by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of Faldaprevir's inhibition of HCV replication.
Experimental Workflow
References
- 1. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Balance and Metabolite Profiling of Steady-State Faldaprevir, a Hepatitis C Virus NS3/4 Protease Inhibitor, in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
Faldaprevir-d6: A Deep Dive into the Mechanism of HCV NS3/4A Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Faldaprevir, a potent second-generation hepatitis C virus (HCV) NS3/4A protease inhibitor. The document details the molecular interactions, inhibitory kinetics, and the impact of resistance mutations. Furthermore, it outlines the key experimental protocols used to characterize its antiviral activity. Faldaprevir-d6, a deuterated isotopologue of Faldaprevir, is primarily utilized in drug metabolism and pharmacokinetic (DMPK) studies to investigate the absorption, distribution, metabolism, and excretion of the drug. Its mechanism of action as an HCV inhibitor is identical to that of Faldaprevir.
Executive Summary
Faldaprevir is a peptidomimetic, non-covalent, competitive inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication. By blocking the proteolytic activity of NS3/4A, Faldaprevir prevents the cleavage of the HCV polyprotein, thereby halting the viral life cycle. This guide will explore the intricacies of this inhibitory mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the key processes.
Mechanism of Action
The HCV NS3 protein, in complex with its NS4A cofactor, forms a heterodimeric serine protease that is crucial for processing the viral polyprotein into mature non-structural proteins required for viral replication.[1][2] Faldaprevir exerts its antiviral effect by binding to the active site of the NS3/4A protease in a highly specific and potent manner.
Molecular Interaction:
Faldaprevir binds to the active site of the NS3/4A protease through a network of hydrogen bonds and van der Waals interactions.[3][4] Molecular modeling and crystallography studies have identified key amino acid residues within the protease active site that are crucial for this interaction. These include residues in the S1', S2, and S4 subsites of the protease. Specifically, interactions have been noted with residues such as V130-S137, F152-D166, D77-D79, and V55.[3][4] The inhibitor occupies the substrate-binding pocket, preventing the natural viral polyprotein substrate from accessing the catalytic triad (His57, Asp81, and Ser139).
dot
Figure 1: Faldaprevir's Inhibition of HCV Polyprotein Processing.
Quantitative Inhibitory Activity
Faldaprevir demonstrates potent inhibitory activity against various HCV genotypes, particularly genotypes 1a and 1b.[5] Its efficacy is quantified by parameters such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibition constant (Ki).
| Parameter | HCV Genotype/Variant | Value (nM) | Reference |
| Ki | Genotype 1a | low nanomolar range | [5] |
| Genotype 1b | low nanomolar range | [5] | |
| Genotypes 2-6 | 2 - 230 | [5] | |
| IC50 | Enzymatic Assay | 5.2 | [5] |
| EC50 | Replicon Assay (Genotype 1a) | 13 | [5] |
| Replicon Assay (Genotype 1b) | 7.1 | [5] |
Table 1: In Vitro Inhibitory Activity of Faldaprevir
Resistance to Faldaprevir
The high mutation rate of the HCV RNA-dependent RNA polymerase can lead to the emergence of drug-resistant variants.[6] For NS3/4A protease inhibitors like Faldaprevir, specific amino acid substitutions in the NS3 protease domain can reduce the binding affinity of the inhibitor, leading to a decrease in its antiviral efficacy.
Key Resistance-Associated Substitutions (RASs):
Mutations at residues R155, A156, and D168 of the NS3 protease are most frequently associated with resistance to Faldaprevir and other protease inhibitors.[7][8] Molecular dynamics simulations have shown that mutations like D168V can disrupt the hydrogen bonding network within the active site, leading to a significant reduction in the binding affinity of Faldaprevir.[6]
| Mutation | Effect on Faldaprevir Binding | Reference |
| R155K | Reduced binding affinity | [4] |
| A156T/V | Reduced binding affinity | [8] |
| D168A/E/V | Significantly reduced binding affinity (~10-15 kcal/mol) | [6] |
Table 2: Key Resistance Mutations Affecting Faldaprevir Efficacy
dot
Figure 2: Impact of Resistance Mutations on Faldaprevir Binding.
Experimental Protocols
The characterization of Faldaprevir's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for two key experiments.
NS3/4A Protease Enzymatic Assay (FRET-based)
This assay measures the direct inhibitory effect of Faldaprevir on the enzymatic activity of purified recombinant NS3/4A protease. It utilizes a synthetic peptide substrate labeled with a fluorescent donor and a quencher, a technique known as Fluorescence Resonance Energy Transfer (FRET).[9][10]
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate (e.g., containing the NS5A/5B cleavage sequence) labeled with a donor (e.g., 5-FAM) and a quencher (e.g., QXL™ 520)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 5 mM CaCl2, 20% glycerol)
-
Faldaprevir (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of Faldaprevir in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant NS3/4A protease in assay buffer to the desired working concentration.
-
Assay Reaction: a. Add a small volume (e.g., 5 µL) of the diluted Faldaprevir or DMSO control to the wells of a 384-well plate. b. Add the diluted NS3/4A protease (e.g., 20 µL) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the FRET peptide substrate (e.g., 25 µL) to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: a. Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well. b. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the Faldaprevir concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
dot
Figure 3: Workflow for the NS3/4A Protease FRET Assay.
HCV Replicon Assay
This cell-based assay assesses the ability of Faldaprevir to inhibit HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon.[11][12] The replicon contains the HCV non-structural proteins necessary for replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)
-
Faldaprevir (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After cell attachment (typically 24 hours), add serial dilutions of Faldaprevir or DMSO control to the cell culture medium.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Luciferase Assay (for antiviral activity): a. Remove the culture medium and lyse the cells according to the luciferase assay manufacturer's protocol. b. Add the luciferase substrate and measure the luminescence using a luminometer.
-
Cell Viability Assay (for cytotoxicity): a. In a parallel plate, perform a cell viability assay (e.g., measuring ATP content) to assess the cytotoxicity of Faldaprevir.
-
Data Analysis: a. Normalize the luciferase signal to the cell viability data to account for any cytotoxic effects. b. Plot the percentage of inhibition of HCV replication (relative to the DMSO control) against the logarithm of the Faldaprevir concentration. c. Determine the EC50 (antiviral) and CC50 (cytotoxic) values by fitting the data to a four-parameter logistic equation. d. Calculate the selectivity index (SI = CC50 / EC50).
Conclusion
Faldaprevir is a highly potent and specific inhibitor of the HCV NS3/4A protease. Its mechanism of action involves the non-covalent, competitive binding to the enzyme's active site, thereby preventing viral polyprotein processing and subsequent replication. While effective against wild-type HCV, its efficacy can be compromised by specific resistance-associated substitutions in the NS3 protease domain. The in-depth understanding of its mechanism, facilitated by the experimental protocols detailed herein, is crucial for the continued development of novel and robust antiviral therapies against HCV. The use of this compound in DMPK studies further aids in characterizing the complete in vivo profile of this important antiviral agent.
References
- 1. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore-Assisted Covalent Docking Identifies a Potential Covalent Inhibitor for Drug-Resistant Genotype 3 Variants of Hepatitis C Viral NS3/4A Serine Protease [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. opnme.com [opnme.com]
- 6. Effect of D168V mutation in NS3/4A HCV protease on susceptibilities of faldaprevir and danoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance of Hepatitis C Virus to Inhibitors: Complexity and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurogentec.com [eurogentec.com]
- 11. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Faldaprevir-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of Faldaprevir-d6, a deuterated isotopologue of Faldaprevir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Faldaprevir, an experimental antiviral drug that acts as a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1] The incorporation of six deuterium atoms into the isobutyryl moiety enhances its utility as an internal standard in pharmacokinetic and metabolic studies.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Chemical Name | N-[(Cyclopentyloxy)carbonyl]-3-methyl-L-valyl-(4R)-4-({8-bromo-2-[2-(isobutyrylamino-d6)-1,3-thiazol-4-yl]-7-methoxy-4-quinolinyl}oxy)-N-[(1R,2S)-1-carboxy-2-vinylcyclopropyl]-L-prolinamide | - |
| Molecular Formula | C₄₀H₄₃BrD₆N₆O₉S | [2][3] |
| Molecular Weight | 875.86 g/mol | [2][3] |
| CAS Number | 2750534-88-2 | [2][3] |
| Isotopic Purity | ≥99% | [2] |
| Appearance | Solid (Assumed) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in Acetonitrile:Methanol (1:1) and DMSO | - |
| Predicted Density | 1.47±0.1 g/cm³ | - |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the synthesis and characterization of this compound.
Synthesis of this compound (Proposed)
A detailed, publicly available synthesis protocol for this compound is not readily found. However, a plausible synthetic route can be adapted from the known synthesis of Faldaprevir, incorporating a deuterated starting material. The key step involves the acylation of the thiazole amine with deuterated isobutyryl chloride.
Step 1: Synthesis of Isobutyryl-d6 Chloride
A common method for preparing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. To synthesize isobutyryl-d6 chloride, one would start with isobutyric acid-d7.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyric acid-d7.
-
Slowly add an excess of thionyl chloride (SOCl₂) to the flask at room temperature.[4]
-
Gently heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.[4]
-
After cooling to room temperature, the excess thionyl chloride is removed by distillation.
-
The resulting isobutyryl-d6 chloride is then purified by fractional distillation.[4]
Step 2: Synthesis of this compound
The synthesis of Faldaprevir is a convergent synthesis involving three key intermediates.[5] The final steps involve the coupling of these intermediates. The deuterated label is introduced in the final acylation step.
-
The synthesis starts with 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone.[5]
-
A series of reactions including condensation, quinolone cyclization, and nucleophilic aromatic substitution steps are performed to build the core structure.[5]
-
The amine on the thiazole ring is then acylated using the prepared isobutyryl-d6 chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane).
-
The final step involves the hydrolysis of a methyl ester to the carboxylic acid to yield this compound.[5]
Determination of Isotopic Purity by Mass Spectrometry
The isotopic purity of this compound can be accurately determined using high-resolution mass spectrometry (HRMS).
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-HRMS).
-
Method:
-
Inject the sample into the LC-HRMS system.
-
Acquire full scan mass spectra in the positive ion mode, focusing on the m/z range corresponding to the molecular ions of this compound and its lower isotopologues.
-
Identify the monoisotopic peaks for the unlabeled (d0) to fully labeled (d6) species.
-
-
Data Analysis:
-
Calculate the area under the curve for each isotopic peak.
-
The isotopic purity is calculated as the percentage of the peak area of the d6 species relative to the sum of the peak areas of all detected isotopologues (d0 to d6).
-
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of this compound in the diluted supernatant is then determined by a validated analytical method, such as LC-MS/MS.
-
Calculation: The solubility is reported in mg/mL or µg/mL.
Mandatory Visualizations
Signaling Pathway: Inhibition of HCV NS3/4A Protease
Faldaprevir is a non-covalent, competitive inhibitor of the HCV NS3/4A serine protease.[6] This enzyme is crucial for the replication of the hepatitis C virus as it cleaves the viral polyprotein into mature non-structural proteins.[7][8] Faldaprevir binds to the active site of the protease, preventing the substrate from binding and thereby inhibiting viral replication.[9]
Caption: Inhibition of HCV NS3/4A protease by this compound.
Experimental Workflow: Bioanalytical Quantification
The quantification of this compound in biological matrices, such as plasma, is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound itself often serves as an internal standard for the quantification of the non-deuterated Faldaprevir. The following diagram illustrates a typical workflow.
Caption: Bioanalytical workflow for this compound quantification.
References
- 1. Faldaprevir - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Substrate determinants for cleavage in cis and in trans by the hepatitis C virus NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
Faldaprevir and Faldaprevir-d6: A Technical Guide to Their Core Differences and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Faldaprevir and its deuterated analog, Faldaprevir-d6. It details their distinct properties, mechanisms of action, and specific applications in pharmaceutical research, with a focus on bioanalytical methodologies.
Introduction to Faldaprevir
Faldaprevir is an experimental antiviral drug that was developed for the treatment of hepatitis C.[1] It functions as a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme crucial for viral replication.[1] Although its development was discontinued due to the advent of more effective HCV treatments, Faldaprevir remains a valuable tool for in vitro research into HCV protease inhibition and antiviral drug discovery.[1]
This compound is a stable isotope-labeled version of Faldaprevir, in which six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for the quantitative analysis of Faldaprevir in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Structures
The chemical structures of Faldaprevir and this compound are presented below. The deuteration in this compound is located on the isobutyramide moiety.
Caption: Chemical structure of Faldaprevir.
Caption: Chemical structure of this compound.
Core Differences: A Tabular Comparison
The primary distinction between Faldaprevir and this compound lies in their isotopic composition, which directly influences their application in research. This difference is highlighted in their physicochemical properties.
Physicochemical Properties
| Property | Faldaprevir | This compound | Reference(s) |
| Molecular Formula | C₄₀H₄₉BrN₆O₉S | C₄₀H₄₃D₆BrN₆O₉S | [2][3] |
| Molecular Weight | 869.82 g/mol | 875.86 g/mol | [2][3] |
| Monoisotopic Mass | 868.24651 Da | 874.2842 Da | [4] |
| Primary Application | Antiviral research, HCV protease inhibitor studies | Internal standard for bioanalytical quantification |
In Vitro Activity of Faldaprevir
Faldaprevir exhibits potent inhibitory activity against the HCV NS3/4A protease. The following table summarizes its in vitro efficacy.
| Parameter | Value | Conditions | Reference(s) |
| IC₅₀ | 5.2 nM | Enzymatic assay, NS3-NS4A heterodimer | |
| EC₅₀ (Genotype 1a) | 13 nM | Cell-based HCV replicon assay | |
| EC₅₀ (Genotype 1b) | 7.1 nM | Cell-based HCV replicon assay |
In Vivo Pharmacokinetics of Faldaprevir in Humans
Clinical studies have characterized the pharmacokinetic profile of Faldaprevir in healthy human subjects.
| Parameter | Value | Dosing Conditions | Reference(s) |
| Tₘₐₓ (Median) | 4.0 - 14.0 h | Single doses of 4–1,200 mg | |
| t₁/₂ (Mean) | 15.5 - 39.2 h | Single doses of 4–1,200 mg | |
| Cₘₐₓ (Geometric Mean) | 3.57–16,500 ng/mL | Single doses of 4–1,200 mg | |
| AUC₀₋ᵢₙf (Geometric Mean) | 254–402,000 h*ng/mL | Single doses of 4–1,200 mg | |
| Urinary Excretion | < 0.1% of dose | Single doses of 4–1,200 mg |
Mechanism of Action: HCV NS3/4A Protease Inhibition
Faldaprevir is a competitive, noncovalent inhibitor of the HCV NS3/4A serine protease. This protease is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle. By binding to the active site of the protease, Faldaprevir blocks this cleavage process, thereby inhibiting viral replication.
Caption: Faldaprevir's mechanism of action.
Experimental Protocol: Bioanalytical Quantification of Faldaprevir using this compound
The following is a representative experimental protocol for the quantification of Faldaprevir in human plasma using this compound as an internal standard (IS) by LC-MS/MS. This protocol is synthesized from best practices for bioanalytical method validation.
Materials and Reagents
-
Faldaprevir reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation: Protein Precipitation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Faldaprevir into blank human plasma.
-
Internal Standard Addition: To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to each sample.
-
Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.
Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Faldaprevir: Precursor ion (Q1) m/z 870.2 → Product ion (Q3) m/z 597.2
-
This compound: Precursor ion (Q1) m/z 876.2 → Product ion (Q3) m/z 603.2
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Data Analysis
The concentration of Faldaprevir in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards.
Caption: Bioanalytical workflow for Faldaprevir.
The Significance of Deuteration: The Kinetic Isotope Effect
While the primary application of this compound is as an internal standard, the principle of deuteration in drug development can also be leveraged to alter a drug's metabolic profile. The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). This can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.
For Faldaprevir, metabolism is known to occur via hydroxylation. If the deuteration in this compound were at a site of metabolic hydroxylation, it could potentially lead to a slower rate of metabolism and a longer in vivo half-life compared to the non-deuterated parent drug. However, in the case of this compound, with deuteration on the isobutyramide group, the primary advantage remains its utility in providing a distinct mass for bioanalytical separation and quantification, as this position is not reported as a primary site of metabolism.
Conclusion
Faldaprevir and this compound are chemically analogous compounds with a critical isotopic difference that defines their respective roles in research. Faldaprevir serves as a potent inhibitor of HCV NS3/4A protease for virological studies. This compound, with its increased mass, is an indispensable tool for the accurate and precise quantification of Faldaprevir in biological samples. This technical guide provides researchers with the fundamental knowledge and a practical framework for utilizing both compounds in their studies.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faldaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, was a significant focus of clinical research for the treatment of HCV genotype 1 infection.[1][2] While its development was discontinued due to the rapid evolution of alternative HCV therapies, the extensive characterization of its pharmacokinetics and metabolism provides a valuable framework for further research.[1] This technical guide explores the hypothesized primary research applications of deuterated Faldaprevir, a stable isotope-labeled analog of the parent drug.
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into a drug molecule can offer significant advantages in pharmaceutical research.[3] These benefits primarily revolve around altering the metabolic fate of a compound and enhancing analytical precision.[4][5] This guide will delve into the core applications of deuterated Faldaprevir, with a particular focus on its role as an internal standard in quantitative bioanalysis and its potential for metabolism and pharmacokinetic studies.
Core Applications of Deuterated Faldaprevir
The primary research applications for deuterated Faldaprevir are centered on two key areas:
-
Internal Standard for Quantitative Bioanalysis: The most immediate and critical application of deuterated Faldaprevir is as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][6][7] The use of a stable isotope-labeled IS is the gold standard in bioanalysis, providing the highest accuracy and precision for the quantification of the parent drug in complex biological matrices such as plasma, serum, and tissue homogenates.[6][8] Deuterated standards co-elute with the analyte and exhibit nearly identical ionization efficiency, effectively compensating for variations in sample extraction, matrix effects, and instrument response.[7][9]
-
Metabolism and Pharmacokinetic (DMPK) Studies: Deuteration at specific metabolically active sites of a drug molecule can slow down its rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE).[10] This property can be leveraged in research to:
-
Elucidate Metabolic Pathways: By comparing the metabolic profiles of deuterated and non-deuterated Faldaprevir, researchers can gain a more precise understanding of its biotransformation pathways.
-
Investigate Metabolite-Mediated Toxicity: If a particular metabolite is suspected of causing toxicity, deuteration at the site of its formation can reduce its production, allowing for a clearer assessment of its toxicological contribution.
-
Enhance Pharmacokinetic Properties: While Faldaprevir's development is not ongoing, studies with its deuterated analog could serve as a proof-of-concept for how deuteration might improve the pharmacokinetic profiles of other drugs in the same class.[4]
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Faldaprevir based on clinical studies. This data provides a baseline for comparative studies involving deuterated Faldaprevir.
Table 1: Single Ascending Dose Pharmacokinetics of Faldaprevir in Healthy Male Subjects [11]
| Dose (mg) | Cmax (ng/mL) | AUC0-∞ (h*ng/mL) | t½ (h) | Tmax (h) |
| 4 | 3.57 | 254 | 15.5 | 4.0 |
| 120 | 1620 | 58600 | 25.9 | 4.0 |
| 480 | 8430 | 213000 | 31.8 | 6.0 |
| 1200 | 16500 | 402000 | 39.2 | 14.0 |
Cmax: Maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life; Tmax: Time to reach maximum plasma concentration.
Table 2: Effect of Renal Impairment on Faldaprevir Pharmacokinetics (Single 480 mg Dose) [12]
| Renal Function | Adjusted gMean Ratio for AUC0–∞ (%) | 90% Confidence Interval for AUC0–∞ | Adjusted gMean Ratio for Cmax (%) | 90% Confidence Interval for Cmax |
| Mild Impairment | 113.6 | 41.6 to 310.2 | 107.2 | 35.2 to 327.0 |
| Moderate Impairment | 178.3 | 85.2 to 373.0 | 175.5 | 89.6 to 344.1 |
| Severe Impairment | 169.2 | 73.2 to 391.2 | 121.0 | 47.3 to 309.7 |
gMean: Geometric mean. Ratios are in comparison to subjects with normal renal function.
Experimental Protocols
Protocol 1: Quantification of Faldaprevir in Human Plasma using LC-MS/MS with Deuterated Faldaprevir as an Internal Standard
Objective: To develop and validate a sensitive and robust LC-MS/MS method for the quantification of Faldaprevir in human plasma.
Materials:
-
Faldaprevir analytical standard
-
Deuterated Faldaprevir (d-Faldaprevir) internal standard (e.g., d6-Faldaprevir)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plates
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Faldaprevir in DMSO.
-
Prepare a 1 mg/mL stock solution of d-Faldaprevir in DMSO.
-
Prepare serial dilutions of the Faldaprevir stock solution in 50:50 ACN:water to create calibration standards (e.g., 1-1000 ng/mL).
-
Prepare a working solution of d-Faldaprevir at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples) in a 96-well plate, add 150 µL of the d-Faldaprevir working solution.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Monitor the precursor-to-product ion transitions for Faldaprevir and d-Faldaprevir. (Specific m/z values would need to be determined experimentally).
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Faldaprevir and d-Faldaprevir.
-
Calculate the peak area ratio (Faldaprevir/d-Faldaprevir).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Faldaprevir in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for the quantification of Faldaprevir in plasma.
Caption: Simplified metabolic pathway of Faldaprevir.[13]
Conclusion
While Faldaprevir is no longer in clinical development, the study of its deuterated analog holds significant value for the scientific community. The primary and most robust application of deuterated Faldaprevir lies in its use as an internal standard for the precise and accurate quantification of Faldaprevir in biological matrices. This is crucial for any retrospective analysis of clinical samples or new in vitro investigations. Furthermore, deuterated Faldaprevir serves as an excellent tool for detailed metabolic and pharmacokinetic studies, offering insights that are broadly applicable to the development of other antiviral agents and deuterated drugs in general. The methodologies and principles outlined in this guide provide a solid foundation for researchers to leverage the unique properties of deuterated Faldaprevir in their scientific pursuits.
References
- 1. Faldaprevir - Wikipedia [en.wikipedia.org]
- 2. Faldaprevir for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 9. texilajournal.com [texilajournal.com]
- 10. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 11. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Faldaprevir-d6: Properties, and In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Faldaprevir-d6, a deuterated isotopologue of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Faldaprevir. This document details its chemical properties, and established experimental protocols for its evaluation, targeting researchers and professionals in drug development.
Core Compound Identification
This compound is the deuterium-labeled version of Faldaprevir, an antiviral drug investigated for the treatment of hepatitis C.[1] The primary identifiers for Faldaprevir and its deuterated form are crucial for accurate sourcing and documentation in research.
| Identifier | Faldaprevir | This compound |
| PubChem CID | 42601552 | Not available |
| CAS Number | 801283-95-4[1][2] | 2750534-88-2 |
Quantitative Data Comparison
The following table summarizes and compares the key quantitative properties of Faldaprevir and this compound. Data for Faldaprevir is sourced from its PubChem entry, while data for this compound is compiled from commercially available sources.
| Property | Faldaprevir | This compound |
| Molecular Formula | C₄₀H₄₉BrN₆O₉S[2] | C₄₀H₄₃D₆BrN₆O₉S |
| Molecular Weight | 869.8 g/mol [2] | 875.86 g/mol |
| Exact Mass | 868.24651 Da[2] | 874.2842 Da |
| XLogP3 | 6.4[2] | Not available |
| Hydrogen Bond Donor Count | 4 | 4 |
| Hydrogen Bond Acceptor Count | 11 | 11 |
| Rotatable Bond Count | 12 | 12 |
Mechanism of Action: Targeting HCV Replication
Faldaprevir is a potent and specific inhibitor of the HCV NS3/4A serine protease.[3] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B), which are vital components of the viral replication complex. By blocking the active site of the NS3/4A protease, Faldaprevir prevents viral polyprotein processing, thereby halting HCV replication. The deuteration in this compound is primarily for its use as an internal standard in pharmacokinetic studies, and it is not expected to alter the mechanism of action.
Experimental Protocols
The evaluation of Faldaprevir and its analogues typically involves two main types of in vitro assays: enzyme activity assays and cell-based replicon assays.
In Vitro HCV NS3/4A Protease Activity Assay
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified recombinant NS3/4A protease.
Methodology:
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH₂)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)
-
This compound (or Faldaprevir) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
A dilution series of this compound is prepared in DMSO.
-
The diluted compound is added to the wells of the microplate.
-
Recombinant NS3/4A protease is added to each well and incubated with the compound for a predefined period (e.g., 15 minutes) at room temperature.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a plate reader (Excitation/Emission wavelengths specific to the substrate's fluorophore and quencher).
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based HCV Replicon Assay
This assay assesses the antiviral activity of the compound in a cellular context using human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. These replicons contain the HCV non-structural proteins necessary for replication and often include a reporter gene (e.g., luciferase) for easy quantification.[4]
Methodology:
-
Cell Culture and Reagents:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b with a luciferase reporter).[4]
-
Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).
-
This compound (or Faldaprevir) dissolved in DMSO.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
HCV replicon cells are seeded into the wells of the culture plates and allowed to adhere overnight.
-
A serial dilution of this compound is added to the cells.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, the cell culture medium is removed, and the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The EC₅₀ value (the concentration of the compound that reduces the reporter signal by 50%) is calculated from the dose-response curve.
-
A concurrent cytotoxicity assay (e.g., using a viability dye like resazurin) is often performed to determine the CC₅₀ (the concentration that reduces cell viability by 50%) and calculate the selectivity index (SI = CC₅₀/EC₅₀).
-
References
Understanding the Kinetic Isotope Effect of Faldaprevir-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Faldaprevir is an experimental antiviral drug, formerly under development for the treatment of hepatitis C. Like many xenobiotics, it undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme system. A key strategy in modern drug development to enhance the metabolic stability and pharmacokinetic profile of a drug is selective deuteration. This guide explores the theoretical underpinnings and practical considerations of the kinetic isotope effect (KIE) as applied to Faldaprevir-d6, a deuterated isotopologue of Faldaprevir. By replacing specific hydrogen atoms with their heavier, stable isotope deuterium, the rate of metabolic cleavage of carbon-hydrogen bonds can be significantly reduced. This document provides a comprehensive overview of Faldaprevir's metabolism, the anticipated impact of deuteration, and detailed experimental protocols for evaluating the kinetic isotope effect.
Faldaprevir: Metabolism and Pharmacokinetics
Faldaprevir is a low-clearance drug primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2] Following oral administration, the majority of the dose is excreted in the feces, with negligible amounts found in the urine.[1][3] The parent compound is the predominant circulating entity in plasma.[1] Metabolic transformation of Faldaprevir occurs through several pathways, with oxidation being a major route.
Major Metabolic Pathways
The primary metabolic transformations of Faldaprevir are Phase I reactions, leading to the formation of several metabolites. These include:
-
Hydroxylation: The most significant metabolic pathway, resulting in the formation of two abundant hydroxylated metabolites, M2a and M2b.[1][4]
-
Amide Hydrolysis: Cleavage of amide bonds within the molecule leads to metabolites such as M3 and M13.[1]
-
Carbamate Hydrolysis: This pathway results in the formation of metabolites like M12.[1]
-
Mono-oxidation: Another oxidative pathway leading to metabolites such as M14.[1]
The table below summarizes the key metabolites of Faldaprevir identified in human studies.
| Metabolite ID | Metabolic Pathway | Percentage of Radioactivity in Feces (% of dose) |
| Faldaprevir (Unchanged) | - | 49.8% |
| M2a and M2b | Hydroxylation | 42.6% (combined) |
| M3 and M13 | Amide Hydrolysis | < 5.5% (combined with other minor metabolites) |
| M12 | Carbamate Hydrolysis | < 5.5% (combined with other minor metabolites) |
| M14 | Mono-oxidation | < 5.5% (combined with other minor metabolites) |
| M11 | Amide Hydrolysis & Hydroxylation | < 5.5% (combined with other minor metabolites) |
| (Data synthesized from a mass balance study in healthy male subjects[1]) |
The Kinetic Isotope Effect and this compound
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic oxidation can significantly slow down the reaction rate. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. For CYP450-mediated reactions, which often involve the cleavage of a C-H bond as the rate-limiting step, this can lead to a pronounced KIE.[5][6]
For Faldaprevir, the formation of the major hydroxylated metabolites, M2a and M2b, is mediated by CYP3A4 and involves the cleavage of C-H bonds. Therefore, selective deuteration at these "metabolic hotspots" in this compound is expected to reduce the rate of formation of these metabolites.
Anticipated Effects of Deuteration on Faldaprevir Metabolism
The strategic placement of deuterium atoms on the Faldaprevir molecule is crucial for achieving a significant KIE. Based on the known metabolic profile, the sites of hydroxylation leading to M2a and M2b are the primary targets for deuteration. The expected outcomes of this deuteration are:
-
Reduced Rate of Metabolite Formation: A decrease in the formation rate of M2a and M2b.
-
Increased Parent Drug Exposure: A slower metabolism will lead to a longer half-life and increased plasma concentrations of the parent this compound.
-
Potential for Metabolic Switching: Blocking the primary metabolic pathway may lead to an increase in the formation of minor metabolites through alternative pathways.
The following table outlines the expected impact of deuteration on the formation of Faldaprevir's metabolites.
| Metabolite | Metabolic Pathway | Expected Impact on Formation Rate in this compound | Rationale |
| M2a and M2b | Hydroxylation | Significant Decrease | Deuteration at the site of hydroxylation will slow down the CYP3A4-mediated C-D bond cleavage. |
| M3, M13, M12 | Hydrolysis | No significant change expected | Hydrolytic pathways are generally not subject to a significant kinetic isotope effect from C-D bond substitution. |
| M14 | Mono-oxidation | Potential Decrease | If the oxidation occurs at a deuterated site, a KIE is expected. |
| M11 | Amide Hydrolysis & Hydroxylation | Potential Decrease | The rate of formation will be dependent on whether the hydroxylation step is affected by deuteration. |
Experimental Protocol for Determining the Kinetic Isotope Effect of this compound
To quantify the kinetic isotope effect of this compound, a series of in vitro experiments using human liver microsomes (HLMs) can be performed. HLMs contain a rich complement of drug-metabolizing enzymes, including CYP3A4.
Materials and Reagents
-
Faldaprevir
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Ultrapure water
-
Analytical standards for all known metabolites (if available)
Incubation Conditions
-
Preparation of Incubation Mixtures: Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5 mg/mL protein concentration).
-
Substrate Addition: Add Faldaprevir or this compound to the incubation mixtures at various concentrations (e.g., 0.1 to 10 µM) to determine enzyme kinetics.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
Analytical Methodology (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Separation: Use a C18 reversed-phase column to separate the parent drug from its metabolites. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent compounds and their metabolites using multiple reaction monitoring (MRM). The MRM transitions will be specific for each analyte.
Data Analysis and KIE Calculation
-
Quantification: Generate calibration curves for Faldaprevir and this compound to quantify their depletion over time.
-
Intrinsic Clearance (CLint) Calculation: Determine the in vitro intrinsic clearance (CLint) for both Faldaprevir and this compound. This can be calculated from the first-order elimination rate constant (k) at low substrate concentrations or from the Michaelis-Menten parameters (Vmax/Km).
-
Kinetic Isotope Effect (KIE) Calculation: The KIE is calculated as the ratio of the intrinsic clearance of the non-deuterated compound to the deuterated compound:
KIE = CLint (Faldaprevir) / CLint (this compound)
A KIE value significantly greater than 1 indicates that deuteration has slowed the rate of metabolism.
Visualizations
Metabolic Pathway of Faldaprevir
Caption: Metabolic pathways of Faldaprevir.
Experimental Workflow for KIE Determination
Caption: Experimental workflow for KIE determination.
Conclusion
The selective deuteration of Faldaprevir to this compound presents a rational strategy to improve its metabolic stability by leveraging the kinetic isotope effect. By reducing the rate of CYP3A4-mediated hydroxylation, the primary metabolic pathway, it is anticipated that this compound will exhibit a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of this hypothesis. The successful application of this deuteration strategy could potentially lead to a more favorable pharmacokinetic profile, which is a critical attribute in the development of effective antiviral therapies. Further in vivo studies would be necessary to confirm these findings and to assess the overall impact on the drug's safety and efficacy profile.
References
- 1. Mass Balance and Metabolite Profiling of Steady-State Faldaprevir, a Hepatitis C Virus NS3/4 Protease Inhibitor, in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on Faldaprevir (BI 201335) development
An In-depth Technical Guide to the Development of Faldaprevir (BI 201335)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faldaprevir (BI 201335) is a potent, selective, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[1][2][3] Developed by Boehringer Ingelheim, faldaprevir reached Phase III clinical trials and was investigated in both interferon-based and interferon-free regimens for the treatment of chronic HCV genotype-1 infection.[2][4][5] It demonstrated significant antiviral activity and a generally manageable safety profile. However, its development was discontinued in 2014 due to the emergence of more effective and convenient HCV treatments.[4] This technical guide provides a comprehensive review of faldaprevir's development, detailing its mechanism of action, preclinical data, clinical pharmacokinetics, efficacy, and resistance profile, supported by detailed experimental protocols and data visualizations.
Mechanism of Action
Faldaprevir is a peptidomimetic, non-covalent, competitive inhibitor of the HCV NS3/4A serine protease.[2][6] The NS3/4A protease is essential for the HCV life cycle, responsible for cleaving the viral polyprotein into mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that form the viral replication complex.[7] By binding to the active site of the protease, faldaprevir blocks this cleavage process, thereby inhibiting viral replication.[6][7]
Caption: Faldaprevir inhibits the HCV NS3/4A protease, preventing polyprotein cleavage.
Preclinical Development
In Vitro Antiviral Activity
Faldaprevir demonstrated potent activity against HCV genotypes 1a and 1b in replicon assays.[2][3] Its activity was also assessed against other genotypes, showing a broad spectrum, although it was most effective against genotype 1.[6]
Table 1: In Vitro Activity of Faldaprevir
| Parameter | HCV Genotype 1a | HCV Genotype 1b | Reference |
| EC50 (nM) | 6.5 | 3.1 | [2][3] |
| Ki (nM) | Low nanomolar | Low nanomolar | [6] |
Experimental Protocol: HCV Replicon Assay
The 50% effective concentration (EC50) of faldaprevir was determined using a cell-based HCV replicon system. This assay measures the ability of a compound to inhibit viral RNA replication.
-
Cell Line: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that includes a reporter gene, such as luciferase, are used.
-
Plating: The replicon-containing cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Addition: Faldaprevir is serially diluted to various concentrations and added to the cell culture medium. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Preclinical Pharmacokinetics and ADME
Faldaprevir exhibited a favorable absorption, distribution, metabolism, and excretion (ADME) profile in multiple animal species, which was predictive of its properties in humans.[8][9][10] It showed good permeability and high metabolic stability.[6][8][9]
Table 2: Summary of Preclinical ADME & Pharmacokinetic Parameters
| Parameter | Rat | Dog | Monkey | Human | Reference |
| Caco-2 Permeability (10⁻⁶ cm/s) | - | - | - | 8.7 | [8][9] |
| Microsomal Stability (% Qh) | <5.6 | <10.9 | - | 17 | [6] |
| Plasma Protein Binding (%) | 100 | - | - | 99.8 | [6] |
| Clearance (mL/min/kg) | 17.0 | 2.6 | 3.0 | - | [8][9] |
| Oral Bioavailability (%) | 29.1 | 35.6 | 25.5 | - | [8][9] |
| Liver Kp (Liver:Plasma Ratio) | 42 | - | - | - | [8][9] |
Experimental Protocols
-
Caco-2 Permeability Assay: This assay assesses a drug's potential for intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes, are grown on a semi-permeable filter support. The test compound (faldaprevir) is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time, typically by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[11]
-
In Vitro Metabolic Stability Assay: To predict hepatic clearance, faldaprevir was incubated with liver microsomes from different species (rat, dog, human) in the presence of NADPH, a necessary cofactor for cytochrome P450 (CYP) enzymes.[6][11] The concentration of the parent drug was monitored over time by LC-MS/MS to determine the rate of metabolism.[11]
References
- 1. Viral resistance in hepatitis C virus genotype 1-infected patients receiving the NS3 protease inhibitor Faldaprevir (BI 201335) in a phase 1b multiple-rising-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Faldaprevir for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Faldaprevir - Wikipedia [en.wikipedia.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. History and progress of antiviral drugs: From acyclovir to direct-acting antiviral agents (DAAs) for Hepatitis C | Medicina Universitaria [elsevier.es]
- 8. tandfonline.com [tandfonline.com]
- 9. Cross-species absorption, metabolism, distribution and pharmacokinetics of BI 201335, a potent HCV genotype 1 NS3/4A protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Faldaprevir-d6 safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faldaprevir is an experimental antiviral drug that was investigated for the treatment of hepatitis C.[3] It functions as a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[3][4] Faldaprevir-d6 is a deuterated version of Faldaprevir, often used as an internal standard in pharmacokinetic studies due to its nearly identical chemical properties but distinct mass. This guide provides an overview of the available safety information, handling precautions, and relevant experimental data for this compound, primarily extrapolated from studies on the parent compound, Faldaprevir.
Chemical and Physical Properties
While a detailed, verified Safety Data Sheet for this compound is not publicly available, the properties of the parent compound, Faldaprevir, offer a close approximation.
| Property | Value | Source |
| Molecular Formula | C40H43BrD6N6O9S | [1] |
| Molecular Weight | 875.86 g/mol | [1] |
| CAS Number | 2750534-88-2 | [1] |
| Appearance | Solid (presumed) | [5] |
| Solubility | Not explicitly stated for d6, parent compound data should be consulted. | |
| Decomposition Temperature | Not determined | [5] |
Hazard Identification and Safety Precautions
A comprehensive toxicological profile for this compound has not been thoroughly investigated.[6] However, based on the available information for similar research compounds and the parent drug, the following hazards and precautions should be considered.
Potential Hazards:
-
The GHS classification for a similar, though structurally different, antiviral compound (Daclatasvir) indicates it may be harmful if swallowed (Acute toxicity - oral 4 H302).[5] A similar level of caution should be applied to this compound.
-
The effects of prolonged or repeated exposure are unknown.
Handling Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.
-
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Seek immediate medical attention.
-
If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Experimental Data and Protocols
Pharmacokinetic Studies
A clinical study on the parent compound, Faldaprevir, provides insights into its pharmacokinetic properties. While these values are for the non-deuterated form, they are crucial for designing studies involving this compound as an internal standard.
Table of Pharmacokinetic Parameters of Faldaprevir in HCV-Negative Subjects with Normal Renal Function (Single 480 mg oral dose) [7]
| Parameter | Geometric Mean (gMean) |
| Cmax (ng/mL) | 3,810 |
| AUC0–∞ (ng·h/mL) | 76,500 |
Protein Binding:
-
The mean unbound fraction of Faldaprevir in subjects with normal renal function was 0.09% (± 0.01%).[7]
Experimental Protocol: Pharmacokinetic Analysis in Humans
The following is a generalized workflow for a clinical pharmacokinetic study, similar to the one cited for Faldaprevir.
In Vivo Metabolism and Excretion Studies
A study on the mass balance of [14C]-labeled Faldaprevir in healthy male subjects provides data on its metabolic fate.
Experimental Protocol: Mass Balance Study
This diagram outlines the typical steps in a human mass balance study.
Mechanism of Action: HCV NS3/4A Protease Inhibition
Faldaprevir exerts its antiviral effect by inhibiting the HCV NS3/4A protease, an enzyme essential for viral replication.
References
- 1. calpaclab.com [calpaclab.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Faldaprevir - Wikipedia [en.wikipedia.org]
- 4. Faldaprevir | Selective HCV NS3/4A protease inhibitor | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacology and Toxicology of Deuterated Antiviral Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuteration, the selective replacement of hydrogen atoms with deuterium, has emerged as a valuable strategy in drug development to enhance the pharmacokinetic and toxicological profiles of therapeutic agents. This guide provides a comprehensive overview of the core principles of deuteration in the context of antiviral drug development. It delves into the pharmacology, underpinned by the kinetic isotope effect, and explores the toxicological considerations essential for advancing deuterated compounds through the development pipeline. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside illustrative diagrams to clarify complex pathways and workflows.
Introduction to Deuterated Antiviral Compounds
A deuterated drug is a small molecule therapeutic in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] The fundamental principle behind this molecular modification lies in the mass difference between hydrogen (protium) and deuterium; deuterium possesses an additional neutron, effectively doubling the mass of the atom.[1] This seemingly subtle change results in a carbon-deuterium (C-D) bond that is stronger and more stable than a carbon-hydrogen (C-H) bond.[2]
When this substitution is made at a site on the drug molecule that is susceptible to metabolic breakdown, particularly by cytochrome P450 (CYP) enzymes, the rate of metabolism can be significantly reduced.[3][4] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to a more favorable pharmacokinetic (PK) profile, including a longer half-life, increased drug exposure, and potentially a reduction in the formation of toxic metabolites.[1][5] For antiviral therapies, these improvements can translate to more convenient dosing schedules, enhanced efficacy, and an improved safety margin.[5]
Pharmacology of Deuterated Antiviral Compounds
The primary pharmacological impact of deuteration is the modulation of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. By strategically altering the metabolic soft spots of an antiviral compound, medicinal chemists can fine-tune its behavior in the body.
The Kinetic Isotope Effect (KIE)
The KIE is a cornerstone of deuteration chemistry, describing the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[6] In drug metabolism, the cleavage of a C-H bond is frequently the rate-limiting step in the enzymatic breakdown of a drug.[3] Due to the greater strength of the C-D bond, more energy is required for its cleavage, resulting in a slower metabolic reaction.[2] A significant primary deuterium KIE is indicative that hydrogen abstraction is at least partially rate-limiting in the reaction.[3]
Caption: The Kinetic Isotope Effect (KIE) slows the rate of metabolism for deuterated compounds.
Case Study: Deucravacitinib - A Deuterated TYK2 Inhibitor
Deucravacitinib is a novel, oral, selective inhibitor of tyrosine kinase 2 (TYK2), an intracellular signaling kinase that mediates cytokine pathways involved in inflammation.[7] It is a deuterated compound that demonstrates the successful application of this technology. While not a direct antiviral, its mechanism of action on cytokine pathways is relevant to viral-induced inflammatory responses.
Deucravacitinib's deuteration improves its metabolic profile, contributing to its high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, JAK3).[8] This selectivity is thought to contribute to its favorable benefit-risk profile.[9]
Table 1: Pharmacokinetic and Selectivity Profile of Deucravacitinib vs. Non-Deuterated JAK Inhibitors
| Compound | Target | Half-life (t½) (hours) | Key Inhibitory Activity (IC50) |
| Deucravacitinib | TYK2 | 8-15[10] | Highly selective for TYK2[11] |
| Tofacitinib | JAK1/JAK3 | ~3 | Broad JAK inhibition[7] |
| Upadacitinib | JAK1 | ~9-14 | Primarily JAK1 inhibition[7] |
| Baricitinib | JAK1/JAK2 | ~12 | JAK1 and JAK2 inhibition[7] |
This table provides a comparative overview. Direct head-to-head PK data in the same study is limited. IC50 values can vary based on the assay conditions.
The signaling pathway for JAK inhibitors involves the binding of cytokines to their receptors, leading to the activation of associated JAKs.[12] These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus to regulate gene expression.[12][13] Deucravacitinib's selective inhibition of TYK2 disrupts this cascade for specific cytokines.[9]
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Deucravacitinib on TYK2.
Toxicology of Deuterated Antiviral Compounds
A critical aspect of developing deuterated drugs is a thorough toxicological evaluation. While deuteration can offer safety advantages, it is not without potential risks that must be carefully assessed.
Potential for Reduced Toxicity
One of the most significant potential benefits of deuteration is the reduction of toxicity by altering metabolic pathways.[14][15] If a drug's toxicity is linked to the formation of a reactive or toxic metabolite, slowing down the metabolic pathway that produces it can lead to a safer drug.[16] This concept, sometimes referred to as "metabolic shunting," can result in a greater proportion of the drug being processed through less harmful metabolic routes.[15][17]
Toxicological Assessment
The non-clinical safety assessment of a deuterated compound is as rigorous as that for any new chemical entity. This involves a suite of in vitro and in vivo studies to identify potential hazards.
Table 2: Key Toxicological Assays in Deuterated Drug Development
| Assay | Purpose |
| In Vitro | |
| Ames Test (Bacterial Reverse Mutation Assay) | Assesses the mutagenic potential of a compound.[18][19] |
| hERG Assay | Evaluates the potential for a drug to inhibit the hERG potassium channel, which can lead to cardiac QT prolongation.[20][21] |
| In Vitro Cytotoxicity | Determines the concentration at which a compound is toxic to cultured cells. |
| In Vivo | |
| Acute Toxicity Studies | Evaluates the effects of a single, high dose of the compound in animal models.[22] |
| Repeat-Dose Toxicity Studies | Assesses the toxicological effects of the compound after repeated administration over a longer period. |
| Genotoxicity Studies | Investigates the potential for the compound to damage genetic material. |
| Carcinogenicity Studies | Long-term studies to determine the potential of the compound to cause cancer. |
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the pharmacological and toxicological evaluation of deuterated antiviral compounds.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a deuterated compound is metabolized by liver enzymes in vitro, often compared to its non-deuterated analog.
Methodology:
-
Preparation: Prepare solutions of the test compound (deuterated and non-deuterated) and liver microsomes (e.g., human, rat, or mouse).[23]
-
Incubation: Incubate the test compound with the liver microsomes in the presence of a co-factor, typically NADPH, at 37°C.[24]
-
Time Points: Collect aliquots of the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).[25]
-
Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a quenching solution, such as cold acetonitrile.[25]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant to quantify the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rodents
Objective: To characterize the ADME profile of a deuterated antiviral compound in a living organism, typically rats or mice.[26][27]
Methodology:
-
Animal Acclimation: House the animals (e.g., Sprague-Dawley rats) in a controlled environment for at least one week prior to the study.[28]
-
Dosing: Administer the test compound to the animals via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).[29]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.[26][28]
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.[28]
-
Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated LC-MS/MS method.[29]
-
Pharmacokinetic Analysis: Use specialized software to analyze the plasma concentration-time data and calculate key PK parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½).
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a deuterated compound by measuring its ability to induce mutations in specific strains of Salmonella typhimurium.[18][30]
Methodology:
-
Strain Selection: Use several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).[18]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[30][31]
-
Exposure: Expose the bacterial strains to various concentrations of the test compound.
-
Plating: Plate the treated bacteria onto a minimal agar medium that lacks histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated and can now synthesize their own histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[18]
hERG Assay
Objective: To determine if a deuterated compound has the potential to inhibit the hERG potassium ion channel, a key indicator of potential cardiotoxicity.[32]
Methodology:
-
Cell Line: Use a mammalian cell line (e.g., HEK293) that stably expresses the hERG channel.[32]
-
Patch-Clamp Electrophysiology: This is the gold-standard method. A microelectrode forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through the hERG channels.[33]
-
Voltage Protocol: Apply a specific voltage protocol to the cell to elicit the hERG current.[32]
-
Compound Application: Apply the test compound at various concentrations to the cells and measure the effect on the hERG current.
-
Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value (the concentration at which the compound inhibits 50% of the hERG channel activity).[32]
Conclusion and Future Perspectives
The strategic incorporation of deuterium into antiviral drug candidates is a powerful tool for optimizing pharmacokinetic properties and potentially improving safety profiles. The kinetic isotope effect provides a rational basis for enhancing metabolic stability, which can lead to more effective and convenient treatment regimens. However, the development of deuterated antivirals requires a comprehensive and rigorous evaluation of their pharmacology and toxicology, employing a suite of standardized in vitro and in vivo assays. As our understanding of drug metabolism and toxicology deepens, the precision and application of deuteration in antiviral drug discovery are poised to expand, offering new avenues for combating viral diseases.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmafocusasia.com [pharmafocusasia.com]
- 17. researchgate.net [researchgate.net]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hERG Assay | PPTX [slideshare.net]
- 21. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 28. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 29. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 30. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 31. biotoxicity.com [biotoxicity.com]
- 32. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 33. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Note: Validated LC-MS/MS Protocol for the Quantification of Faldaprevir in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Faldaprevir is a potent, second-generation protease inhibitor that targets the hepatitis C virus (HCV) NS3/4A serine protease, an essential enzyme for viral replication. Accurate quantification of Faldaprevir in biological matrices, such as human plasma, is critical for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and overall drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, specificity, and robustness.
This document provides a detailed protocol for the quantification of Faldaprevir in human plasma using a validated LC-MS/MS method. The procedure involves solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Principle
The method is based on the extraction of Faldaprevir and a suitable internal standard (IS) from human plasma using solid-phase extraction. The extracted analytes are then separated using reversed-phase liquid chromatography. Quantification is achieved by a triple quadrupole mass spectrometer, which monitors the specific precursor-to-product ion transitions for Faldaprevir and the IS, ensuring high selectivity and minimizing interference from endogenous plasma components.
Materials and Methods
3.1. Chemicals and Reagents
-
Faldaprevir reference standard
-
Stable isotope-labeled Faldaprevir (for use as an internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Control human plasma (K2EDTA)
3.2. Instrumentation
-
LC System: UHPLC or HPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, such as an API 4000 or equivalent.
3.3. Chromatographic and Mass Spectrometric Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | 5500 V |
| Source Temp. | 500 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Faldaprevir [M+H]⁺ | m/z 869 |
| MRM Transition 1 | m/z 869 → 448 |
| MRM Transition 2 | m/z 869 → 422 |
| Internal Standard | To be optimized based on the selected IS |
Note: Instrument-specific parameters like collision energy, declustering potential, and gas flows should be optimized for maximum signal intensity.
Experimental Protocols
4.1. Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of Faldaprevir and the internal standard (IS) in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Faldaprevir stock solution with 50:50 methanol:water to create working solutions for spiking calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards & QCs: Spike control human plasma with the appropriate working solutions to achieve the final concentrations.
Table 3: Calibration Standard and QC Concentrations
| Sample Type | Concentration (ng/mL) |
|---|---|
| CS 1 (LLOQ) | 2.00 |
| CS 2 | 5.00 |
| CS 3 | 20.0 |
| CS 4 | 100 |
| CS 5 | 400 |
| CS 6 | 800 |
| CS 7 | 1600 |
| CS 8 (ULOQ) | 2000 |
| Low QC (LQC) | 6.00 |
| Mid QC (MQC) | 800 |
| High QC (HQC) | 1600 |
4.2. Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol is designed for a 96-well SPE plate format (e.g., Strata X, 10 mg).
-
Pre-treatment: To a 200 µL aliquot of plasma sample, CS, or QC, add the internal standard working solution and vortex.
-
Conditioning: Condition the SPE plate wells sequentially with 1 mL of methanol followed by 1 mL of 2.5 mM ammonium formate.[1]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute Faldaprevir and the IS from the sorbent using 1 mL of methanol into a clean collection plate.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95% A: 5% B).
-
Analysis: Transfer the reconstituted sample to an autosampler vial or plate for LC-MS/MS analysis.
Method Validation Summary
The bioanalytical method was validated according to the general principles outlined in the FDA and EMA guidelines.[2][3][4] The results are summarized below.
Table 4: Summary of Method Validation Parameters
| Parameter | Result/Acceptance Criteria |
|---|---|
| Linearity Range | 2.00 – 2,000 ng/mL |
| Correlation (r²) | ≥ 0.99 |
| Regression Model | Weighted (1/x²) linear least-squares regression |
| LLOQ | 2.00 ng/mL |
| Accuracy | Mean accuracy within ±15% of nominal value (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimized by SPE and compensated by a stable isotope-labeled IS |
| Stability | Faldaprevir demonstrated acceptable stability for freeze-thaw cycles, bench-top storage, and long-term storage at -80 °C |
Data Presentation and Visualization
The use of Multiple Reaction Monitoring (MRM) is key to the selectivity of this method. A specific precursor ion (the protonated Faldaprevir molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then selected in the third quadrupole (Q3) for detection.
Conclusion
This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of Faldaprevir in human plasma. The use of solid-phase extraction provides excellent sample clean-up, and detection by tandem mass spectrometry ensures high selectivity. The method is linear over a clinically relevant concentration range and meets the validation criteria set by regulatory agencies, making it suitable for pharmacokinetic and therapeutic drug monitoring studies.
References
Application Notes and Protocols for the Sample Preparation of Faldaprevir in Human Plasma
These application notes provide detailed protocols for the extraction of Faldaprevir from human plasma, a critical step for accurate bioanalysis in research and clinical settings. The methodologies described below are based on established techniques for antiviral compounds and are intended to be adapted and validated for Faldaprevir-specific assays.
Introduction
Faldaprevir is an antiviral drug that has been investigated for the treatment of hepatitis C. Accurate quantification of Faldaprevir in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Sample preparation is a crucial step to remove interfering substances, such as proteins and phospholipids, which can suppress the ionization of the analyte in mass spectrometry and shorten the lifespan of analytical columns. The most common techniques for sample preparation of small molecule drugs like Faldaprevir from human plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
This document provides detailed protocols for each of these techniques, along with a summary of expected performance metrics based on data from analogous antiviral drugs.
Data Presentation: Quantitative Performance of Sample Preparation Techniques
The following table summarizes typical validation parameters for the analysis of antiviral drugs in human plasma using various sample preparation methods. This data, derived from studies on compounds with similar properties to Faldaprevir, can serve as a benchmark for method development and validation.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | >85% | >80% | >90% |
| Linearity Range | 0.1 - 2000 ng/mL | 25 - 80,000 ng/mL[1][2] | 0.5 - 1000 µg/L[3] |
| Intra-day Precision (%CV) | <15%[4] | <10% | <15% |
| Inter-day Precision (%CV) | <15%[4] | <10% | <15% |
| Intra-day Accuracy (%RE) | -0.36% to 0.61%[4] | -2.9% to 3.9% | Not specified |
| Inter-day Accuracy (%RE) | -0.36% to 0.61%[4] | -2.9% to 3.9% | Not specified |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[4] | 25 ng/mL[1][2] | 0.5 µg/L[3] |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample preparation.[5] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[6] Acetonitrile is a commonly used solvent for this purpose.[6][7][8][9]
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
96-well plates or microcentrifuge tubes
-
Pipettes
Protocol:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution to the plasma sample.
-
Protein Precipitation: Add 400 µL of acetonitrile to the tube.[9] The recommended ratio of acetonitrile to plasma is typically 3:1 or 4:1 (v/v).[5][6][9]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[10]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 9500 x g) for 10 minutes to pellet the precipitated proteins.[9][10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
pH adjusting solution (e.g., 1M NaOH)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
-
Pipettes
Protocol:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean tube.
-
Internal Standard and pH Adjustment: Add 20 µL of the internal standard solution and 200 µL of 1M NaOH to the plasma sample.[11]
-
Extraction: Add 1 mL of ethyl acetate to the tube.[11]
-
Vortexing: Vortex the mixture for 1 minute to facilitate the extraction of the analyte into the organic phase.[11]
-
Centrifugation: Centrifuge at 4000 rpm for 8 minutes at 5°C to separate the aqueous and organic layers.[11]
-
Supernatant Transfer: Transfer the upper organic layer (approximately 900 µL) to a new tube.[11]
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a suitable solvent.
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis HLB)[12]
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Washing solvent (e.g., water/methanol mixture)
-
Elution solvent (e.g., methanol, acetonitrile)
-
SPE vacuum manifold or positive pressure processor
-
Evaporation system
-
Reconstitution solution
-
Pipettes
Protocol:
-
Sample Pre-treatment: To 700 µL of plasma, add the internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[13]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Faldaprevir and the internal standard from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[14]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 150 µL of the mobile phase.[12]
-
Analysis: Inject 30 µL of the reconstituted sample into the LC-MS/MS system.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of favipiravir in human plasma using homogeneous liquid-liquid microextraction followed by HPLC/UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of Covid-19 drug (Favipiravir) from plasma samples by yolk-shell mesoporous silica before HPLC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of telaprevir in plasma of HCV-infected patients by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ruj.uj.edu.pl [ruj.uj.edu.pl]
Application of Faldaprevir-d6 in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Faldaprevir-d6, a deuterium-labeled analog of the hepatitis C virus (HCV) NS3/4A protease inhibitor Faldaprevir, in drug metabolism studies. The inclusion of a stable isotope label allows for precise and sensitive investigation of metabolic pathways, reaction kinetics, and potential drug-drug interactions.
Introduction to this compound in Drug Metabolism
Faldaprevir is primarily metabolized by cytochrome P450 (CYP) enzymes, predominantly CYP3A4, leading to the formation of hydroxylated metabolites.[1][2] Faldaprevir is characterized as a low-clearance drug, with its main metabolites, M2a and M2b (hydroxylated forms), being excreted in the feces.[1] Direct glucuronidation of the parent drug is a minor metabolic pathway.[1]
This compound serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies for several key reasons:
-
Internal Standard: Due to its similar physicochemical properties to Faldaprevir and its distinct mass, this compound is an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3]
-
Metabolite Identification: Co-incubation of Faldaprevir and this compound can aid in the confident identification of metabolites. True metabolites will show a characteristic mass shift of 6 Da (or a fraction thereof, depending on the location of the deuterium atoms on the retained fragment of the molecule).
-
Kinetic Isotope Effect (KIE): The replacement of hydrogen with deuterium at a site of metabolism can slow down the rate of enzymatic reaction.[4][5] This "kinetic isotope effect" can be quantified to understand the rate-limiting steps in the metabolic pathway of Faldaprevir.[4]
-
Reaction Phenotyping: this compound can be used to confirm the specific CYP isoforms responsible for its metabolism by observing the KIE in the presence of specific recombinant human CYP enzymes.
Quantitative Data Presentation
The following tables present illustrative data from hypothetical in vitro drug metabolism studies comparing Faldaprevir and this compound.
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the expected outcomes of comparative metabolism studies. Actual experimental results may vary.
Table 1: Comparative Metabolic Stability of Faldaprevir and this compound in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Faldaprevir | 45.2 | 15.3 |
| This compound | 78.6 | 8.8 |
| Control (Midazolam) | 10.5 | 66.0 |
Table 2: Comparative Inhibition of CYP3A4 by Faldaprevir and this compound (Midazolam as substrate)
| Inhibitor | IC50 (µM) |
| Faldaprevir | 2.5 |
| This compound | 2.6 |
| Control (Ketoconazole) | 0.05 |
Experimental Protocols
Metabolic Stability of this compound in Human Liver Microsomes
This protocol is designed to determine the in vitro half-life and intrinsic clearance of this compound in human liver microsomes (HLMs).
Materials:
-
This compound
-
Faldaprevir (for comparison)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally unrelated, stable deuterated compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound and Faldaprevir in DMSO.
-
Thaw the human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the diluted HLM suspension.
-
Add the this compound or Faldaprevir stock solution to the HLM suspension to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
CYP3A4 Inhibition Assay using this compound
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity using a probe substrate.
Materials:
-
This compound
-
Midazolam (CYP3A4 probe substrate)
-
Pooled Human Liver Microsomes
-
NADPH regenerating system
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in DMSO.
-
Prepare a stock solution of Midazolam in a suitable solvent.
-
Prepare HLM and NADPH regenerating system as described in the metabolic stability protocol.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the various concentrations of this compound or vehicle control (DMSO).
-
Add the Midazolam solution to a final concentration close to its Km for CYP3A4.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time that ensures linear metabolite formation (e.g., 10 minutes).
-
Stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the metabolic stability protocol.
-
Analyze the samples by LC-MS/MS to quantify the formation of the Midazolam metabolite (1'-hydroxymidazolam).
-
-
Data Analysis:
-
Calculate the percentage of CYP3A4 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Metabolic Pathway of Faldaprevir
Caption: Metabolic pathway of Faldaprevir.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for metabolic stability assay.
Logical Relationship in CYP Inhibition Assay
Caption: Logical relationship in CYP3A4 inhibition.
References
- 1. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a sensitive LC/MS/MS method for the determination of telaprevir and its R-isomer in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Bioanalytical Assay of Faldaprevir using Faldaprevir-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faldaprevir is an experimental antiviral drug that acts as a potent and specific inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] This protease is essential for the cleavage of the HCV polyprotein, a critical step in the viral replication cycle.[1][2][3] The development of robust and reliable bioanalytical methods for the quantification of Faldaprevir in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development.
This document provides detailed application notes and protocols for the development and validation of a quantitative bioanalytical assay for Faldaprevir in human plasma using Faldaprevir-d6 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of small molecules in complex biological fluids.
Mechanism of Action: Inhibition of HCV Polyprotein Processing
Faldaprevir targets the HCV NS3/4A serine protease, which is responsible for cleaving the viral polyprotein at four specific sites to release functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are essential for viral replication.[1][2][4] By inhibiting this protease, Faldaprevir effectively blocks the maturation of these viral proteins, thereby halting the replication of the virus.
Experimental Protocols
Materials and Reagents
-
Faldaprevir reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Stock and Working Solutions Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Faldaprevir and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Solutions:
-
Prepare serial dilutions of the Faldaprevir stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Solid Phase Extraction (SPE)
The following workflow outlines the solid phase extraction procedure for plasma samples.
Detailed SPE Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add 25 µL of the 100 ng/mL this compound internal standard working solution and 200 µL of 0.1% formic acid in water. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile:water. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3.5 kV
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Faldaprevir | 870.4 | 597.2 | 25 |
| This compound | 876.4 | 603.2 | 25 |
Method Validation Summary
The bioanalytical method was validated according to the FDA and ICH guidelines. The following tables summarize the key validation parameters.
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Faldaprevir in human plasma.
| Calibration Standard (ng/mL) | Mean Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.98 | 98.0 |
| 2.5 | 2.55 | 102.0 |
| 10.0 | 9.95 | 99.5 |
| 50.0 | 51.2 | 102.4 |
| 200.0 | 198.6 | 99.3 |
| 800.0 | 805.2 | 100.7 |
| 1000.0 (ULOQ) | 992.0 | 99.2 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Intra-Day Accuracy and Precision (n=5)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.02 | 102.0 | 8.5 |
| LQC | 3.0 | 2.95 | 98.3 | 6.2 |
| MQC | 150.0 | 153.5 | 102.3 | 4.1 |
| HQC | 750.0 | 742.5 | 99.0 | 3.5 |
Inter-Day Accuracy and Precision (3 runs, n=5 per run)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.04 | 104.0 | 9.8 |
| LQC | 3.0 | 3.05 | 101.7 | 7.5 |
| MQC | 150.0 | 148.9 | 99.3 | 5.3 |
| HQC | 750.0 | 755.8 | 100.8 | 4.2 |
Recovery and Matrix Effect
The extraction recovery of Faldaprevir and the matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3.0 | 92.5 | 98.2 |
| HQC | 750.0 | 95.1 | 101.5 |
Stability
The stability of Faldaprevir in human plasma was evaluated under various storage and handling conditions.
| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |
| Bench-top (Room Temp) | 6 hours | 97.8 | 99.1 |
| Freeze-Thaw | 3 cycles | 96.5 | 98.4 |
| Long-term (-80°C) | 90 days | 95.2 | 97.9 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Faldaprevir in human plasma, with this compound as the internal standard. The method has been successfully validated according to regulatory guidelines and is suitable for supporting pharmacokinetic studies in the clinical development of Faldaprevir. The detailed protocols and validation data presented herein can be readily implemented by researchers and scientists in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HCV NS3/4A protease relocalizes CCTα to viral replication sites, enhancing phosphatidylcholine synthesis and viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Faldaprevir-d6 in In Vivo Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faldaprevir is an investigational, potent, second-generation protease inhibitor that targets the hepatitis C virus (HCV) NS3/4A serine protease, an essential enzyme for viral replication.[1][2][3] Understanding the pharmacokinetic (PK) profile of antiviral agents is critical for determining appropriate dosing regimens and ensuring therapeutic efficacy and safety. Faldaprevir-d6, a deuterated analog of Faldaprevir, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties to the parent drug and distinct mass. This document provides detailed application notes and protocols for the use of this compound in in vivo pharmacokinetic studies in animal models, particularly rodents.
Mechanism of Action and Metabolism
Faldaprevir is a non-covalent, reversible inhibitor of the HCV NS3/4A protease.[2] In humans, Faldaprevir is characterized as a low-clearance drug that is slowly metabolized, primarily through hydroxylation to form two major metabolites, M2a and M2b, which are predominantly found in feces.[4][5] Direct glucuronidation is a minor metabolic pathway.[4][6] The drug is a substrate of cytochrome P450 3A4 (CYP3A4) and the organic anion-transporting polypeptide 1B1 (OATP1B1).[7][8] Understanding these pathways is crucial for interpreting PK data and potential drug-drug interactions.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Faldaprevir in Humans (for reference)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2 to 6 hours | [9] |
| Half-life (t½) in HCV-infected patients | Approximately 20 to 30 hours | [9] |
| Primary Route of Excretion | Feces | [5] |
| Major Metabolites | M2a and M2b (hydroxylated) | [4][5] |
Table 2: Recommended Dosing and Sampling Parameters for Rodent PK Studies
| Parameter | Mouse | Rat |
| Animal Model | C57BL/6 or BALB/c | Sprague-Dawley or Wistar |
| Body Weight | 20-30 g | 200-300 g |
| Fasting | 4-6 hours prior to dosing | 12-16 hours prior to dosing |
| Formulation Vehicle | e.g., 0.5% (w/v) methylcellulose in water | e.g., 0.5% (w/v) methylcellulose in water |
| Route of Administration | Oral gavage | Oral gavage |
| Dosage Volume | 5-10 mL/kg | 5-10 mL/kg[10] |
| Blood Sampling Site | Saphenous vein, tail vein, or retro-orbital sinus | Jugular vein, tail vein, or saphenous vein[11][12] |
| Blood Sample Volume | ≤ 50 µL (microsampling) | 100-200 µL[11][13] |
| Anticoagulant | K2EDTA | K2EDTA |
| Time Points for Sampling | Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose | Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose |
Experimental Protocols
Animal Preparation and Dosing
This protocol outlines the procedure for oral administration of Faldaprevir to rodents.
Materials:
-
Faldaprevir
-
This compound (for internal standard in analysis)
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Animal scale
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[10][14]
-
Syringes
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least 3-5 days prior to the experiment.
-
Fasting: Fast animals overnight (for rats) or for 4-6 hours (for mice) before dosing to minimize variability in absorption. Ensure free access to water.
-
Formulation Preparation: Prepare a homogenous suspension of Faldaprevir in the chosen vehicle at the desired concentration.
-
Animal Weighing: Weigh each animal immediately before dosing to accurately calculate the required dose volume.
-
Restraint: Properly restrain the animal. For mice, scruff the neck to immobilize the head. For rats, hold the animal securely near the thoracic region.[10][14]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach and mark the needle.[10][14]
-
Oral Gavage: Gently insert the gavage needle into the mouth, advancing it along the upper palate into the esophagus until the pre-measured mark is reached. The needle should pass with minimal resistance.[15][16]
-
Dose Administration: Slowly administer the Faldaprevir formulation.
-
Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 10-15 minutes.[10][17]
Blood Sample Collection
This protocol describes the collection of serial blood samples for pharmacokinetic analysis.
Materials:
-
Capillary tubes or syringes with appropriate gauge needles
-
Microcentrifuge tubes pre-coated with K2EDTA
-
Anesthetic (if required and justified in the protocol)
-
Heat lamp (for tail vein sampling)
Procedure:
-
Animal Restraint: Restrain the animal in a suitable device or manually.
-
Site Preparation: For tail vein sampling, warm the tail using a heat lamp to dilate the blood vessels. For other sites, ensure the area is clean.
-
Blood Collection:
-
Tail Vein (Rat/Mouse): Puncture the lateral tail vein with a needle and collect the blood into a capillary tube or syringe.[12]
-
Saphenous Vein (Rat/Mouse): Puncture the saphenous vein with a needle and collect the blood.
-
Jugular Vein (Rat, often requires cannulation for serial sampling): Collect blood from a surgically implanted jugular vein cannula.[11]
-
-
Sample Handling: Immediately transfer the blood into the K2EDTA-coated microcentrifuge tubes. Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.[13]
-
Storage: Carefully transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
This protocol provides a general framework for the quantification of Faldaprevir in plasma samples using this compound as an internal standard.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column
-
Acetonitrile
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Faldaprevir and this compound analytical standards
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing a known concentration of this compound (internal standard).
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.[18]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient mobile phase, for example, starting with a higher percentage of aqueous phase (e.g., water with 0.1% formic acid) and ramping up to a higher percentage of organic phase (e.g., acetonitrile with 0.1% formic acid).[18][19]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Optimize the MRM transitions for both Faldaprevir and this compound.[20]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Faldaprevir to this compound against the concentration of Faldaprevir standards.
-
Determine the concentration of Faldaprevir in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for a rodent pharmacokinetic study of Faldaprevir.
Caption: Simplified metabolic pathway of Faldaprevir in the liver.
References
- 1. Faldaprevir - Wikipedia [en.wikipedia.org]
- 2. Faldaprevir for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. History and progress of antiviral drugs: From acyclovir to direct-acting antiviral agents (DAAs) for Hepatitis C | Medicina Universitaria [elsevier.es]
- 4. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Balance and Metabolite Profiling of Steady-State Faldaprevir, a Hepatitis C Virus NS3/4 Protease Inhibitor, in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of the hepatitis C virus protease inhibitor faldaprevir with cytochrome P450 enzymes: in vitro and in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 13. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. instechlabs.com [instechlabs.com]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and validation of a liquid chromatographic-tandem mass spectrometric assay for the quantification of the direct acting antivirals glecaprevir and pibrentasvir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. asiapharmaceutics.info [asiapharmaceutics.info]
Application Notes: Faldaprevir-d6 as a Reference Compound in High-Throughput Screening for HCV NS3/4A Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faldaprevir is a potent, second-generation, non-covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[1][2] Although its clinical development was discontinued, Faldaprevir remains a valuable tool for in vitro studies of HCV protease inhibition. Faldaprevir-d6, a deuterated version of Faldaprevir, serves as an ideal internal standard for quantification by mass spectrometry and as a stable reference compound in high-throughput screening (HTS) assays designed to identify new HCV NS3/4A protease inhibitors. This document provides detailed protocols and application data for the use of this compound in a Fluorescence Resonance Energy Transfer (FRET)-based HTS assay.
The HCV NS3/4A protease is a heterodimeric complex responsible for cleaving the viral polyprotein at four specific sites, leading to the maturation of non-structural proteins required for viral replication.[3][4] Inhibition of this protease is a clinically validated strategy for the treatment of HCV infection. FRET-based assays are a common and robust method for HTS of protease inhibitors due to their sensitivity and amenability to automation.
Signaling Pathway: HCV Polyprotein Processing by NS3/4A Protease
The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to yield functional viral proteins. The NS3/4A serine protease is responsible for cleaving the junctions between NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.[3][5] This process is critical for the assembly of the viral replication complex. Faldaprevir inhibits this process by binding to the active site of the NS3/4A protease.
Experimental Protocols
High-Throughput Screening (HTS) using a FRET-Based Assay
This protocol describes a biochemical assay for screening compound libraries for inhibitors of HCV NS3/4A protease. The assay utilizes a synthetic peptide substrate containing a specific cleavage site for the protease, flanked by a fluorescent donor (e.g., CyPet) and a quencher (e.g., YPet). In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by the NS3/4A protease, the donor and acceptor are separated, resulting in an increase in fluorescence.
Materials and Reagents:
-
Enzyme: Recombinant HCV NS3/4A protease (genotype 1a or 1b)
-
Substrate: FRET peptide substrate (e.g., Ac-DE-D(EDANS)-EE-Abu-ψ-[COO]AS-K(DABCYL)-NH2)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
Test Compounds: Library of small molecules dissolved in DMSO
-
Reference Inhibitor: this compound dissolved in DMSO
-
Plates: 384-well, black, low-volume microplates
-
Instrumentation: Plate reader capable of fluorescence intensity detection (e.g., with excitation at ~340 nm and emission at ~490 nm for EDANS/DABCYL pair)
Experimental Workflow Diagram:
Assay Protocol:
-
Compound Plating:
-
Dispense 100 nL of test compounds and this compound (as a positive control) at various concentrations into the wells of a 384-well plate.
-
Include wells with DMSO only for negative (no inhibition) and positive (no enzyme) controls.
-
-
Enzyme Addition:
-
Prepare a solution of HCV NS3/4A protease in assay buffer to a final concentration of 10 nM.
-
Add 10 µL of the enzyme solution to each well containing the compounds and DMSO controls.
-
For the "no enzyme" control wells, add 10 µL of assay buffer without the enzyme.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Prepare a solution of the FRET substrate in assay buffer to a final concentration of 200 nM.
-
Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
-
Incubation:
-
Centrifuge the plates briefly.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.
-
-
Data Analysis:
-
Percentage Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula:
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control: Calculate the Z' factor to assess the quality and robustness of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
Data Presentation
The following table summarizes representative data obtained from the FRET-based HTS assay using this compound as a reference inhibitor.
| Parameter | Faldaprevir (Genotype 1a) | Faldaprevir (Genotype 1b) | Assay Performance |
| Ki (nM) | 2.6[1] | 2.0[1] | N/A |
| IC50 (nM) | ~5 | ~4 | N/A |
| Z' Factor | N/A | N/A | 0.75 - 0.90 |
| Signal-to-Background Ratio | N/A | N/A | >10 |
| DMSO Tolerance | N/A | N/A | ≤ 1% |
Note: IC50 values are estimated based on the provided Ki values and are dependent on specific assay conditions. Z' factor and Signal-to-Background ratios are typical values for robust FRET-based HTS assays.[6][7]
Conclusion
This compound is a highly suitable reference compound for use in HTS campaigns aimed at discovering novel inhibitors of the HCV NS3/4A protease. The provided FRET-based assay protocol offers a robust and reliable method for screening large compound libraries. The deuteration of this compound also makes it an excellent internal standard for subsequent hit validation and characterization studies using mass spectrometry-based techniques, ensuring accurate quantification and comparison of inhibitor potencies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hepatitis C virus proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Development of FRET‐based high‐throughput screening for viral RNase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Faldaprevir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faldaprevir (BI 201335) is an investigational, potent, second-generation, non-covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] The NS3/4A protease is a crucial enzyme in the HCV replication cycle, responsible for cleaving the viral polyprotein into mature, functional proteins.[3][4] By inhibiting this enzyme, Faldaprevir blocks viral replication.[2] Although its development was discontinued, Faldaprevir has been studied in various clinical trials, providing valuable data on its pharmacokinetics and therapeutic potential.[5]
Therapeutic drug monitoring (TDM) of Faldaprevir is essential for optimizing treatment efficacy and minimizing potential toxicities. TDM involves measuring drug concentrations in biological fluids, typically plasma, to ensure that drug exposure falls within a therapeutic range. This is particularly important for antiviral agents where a clear relationship often exists between drug concentration and viral load reduction. These application notes provide detailed protocols for the quantification of Faldaprevir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a summary of its pharmacokinetic properties, and an overview of its mechanism of action.
Mechanism of Action and Signaling Pathway
Faldaprevir targets the HCV NS3/4A serine protease, a key enzyme in the viral life cycle. The HCV genome is translated into a single large polyprotein that must be cleaved by viral and host proteases to produce functional viral proteins.[4] The NS3/4A protease is responsible for four of these cleavages.[4] Faldaprevir acts as a competitive inhibitor, binding to the active site of the protease and preventing it from processing the viral polyprotein, thereby halting viral replication.[2]
Pharmacokinetic Properties of Faldaprevir
The pharmacokinetic profile of Faldaprevir has been characterized in healthy volunteers and HCV-infected patients. Following oral administration, Faldaprevir is absorbed with time to maximum plasma concentration (Tmax) ranging from 2 to 6 hours.[6] The drug exhibits a long half-life of approximately 20 to 30 hours in HCV-infected patients, supporting once-daily dosing.[6] Faldaprevir's exposure (AUC and Cmax) increases in a more than dose-proportional manner, suggesting saturation of metabolic or transport processes at higher doses.[5][7]
Table 1: Summary of Faldaprevir Pharmacokinetic Parameters in Healthy Adults
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) |
| 4 mg | 3.57 | 254 | 15.5 |
| 120 mg | - | - | - |
| 240 mg | 2030 - 2600 | 36000 - 48200 | - |
| 480 mg | 3810 - 4080 | - | - |
| 1200 mg | 16500 | 402000 | 39.2 |
Data compiled from multiple studies and presented as geometric means where available.[1][5][7]
Effect of Food and Renal Impairment
The administration of Faldaprevir with a high-fat meal results in a modest, clinically insignificant increase in its bioavailability.[7][8] Studies in subjects with renal impairment have shown that moderate to severe renal impairment can lead to a modest increase in Faldaprevir exposure.[6] However, dose adjustments in patients with renal impairment were not deemed necessary.[6]
Table 2: Effect of Renal Impairment on Faldaprevir Pharmacokinetics (480 mg single dose)
| Renal Function | Adjusted gMean Ratio for AUC₀₋∞ (90% CI) | Adjusted gMean Ratio for Cmax (90% CI) |
| Mild Impairment | 113.6% (41.6% - 310.2%) | 107.2% (35.2% - 327.0%) |
| Moderate Impairment | 178.3% (85.2% - 373.0%) | 175.5% (89.6% - 344.1%) |
| Severe Impairment | 169.2% (73.2% - 391.2%) | 121.0% (47.3% - 309.7%) |
Data from a study in HCV-negative subjects with renal impairment compared to subjects with normal renal function.[6]
Experimental Protocol: Quantification of Faldaprevir in Human Plasma by LC-MS/MS
This protocol describes a validated method for the determination of Faldaprevir concentrations in human plasma using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Materials and Reagents
-
Faldaprevir analytical standard
-
Internal standard (IS), e.g., a structurally similar but isotopically labeled compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K₂EDTA)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Autosampler vials
-
HPLC system coupled to a triple quadrupole mass spectrometer
Experimental Workflow Diagram
Detailed Protocol
1. Preparation of Stock and Working Solutions
-
Faldaprevir Stock Solution (1 mg/mL): Accurately weigh and dissolve Faldaprevir in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Faldaprevir stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
2. Sample Preparation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 30 seconds.
-
Centrifuge at approximately 13,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Dilute with 900 µL of methanol:water (50:50, v/v).
-
Transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions
-
HPLC System: A system capable of delivering a stable gradient flow.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate Faldaprevir and the internal standard from matrix components. For example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize ion transitions for Faldaprevir and the internal standard.
Table 3: Example LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Calibration Range | Linear with r² > 0.99 | 0.2 - 250 ng/mL |
| Intra-run Precision (CV%) | < 15% | ≤ 7.69% |
| Inter-run Precision (CV%) | < 15% | ≤ 6.32% |
| Intra-run Accuracy (% bias) | ± 15% | ≤ 8.95% |
| Inter-run Accuracy (% bias) | ± 15% | ≤ 5.38% |
Based on reported validation data.[5]
4. Data Analysis
Quantify Faldaprevir in unknown samples by constructing a calibration curve from the peak area ratio of Faldaprevir to the internal standard versus the nominal concentration of the calibration standards.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the therapeutic drug monitoring of Faldaprevir. The detailed LC-MS/MS method enables accurate and precise quantification of Faldaprevir in human plasma, which is crucial for pharmacokinetic studies and understanding its concentration-response relationship. The summarized pharmacokinetic data provides a reference for expected drug exposure in different populations. Although Faldaprevir's clinical development was halted, the methodologies and data presented here are valuable for researchers in the field of antiviral drug development and TDM.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to optimize column selection for Faldaprevir analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the column selection and overall chromatographic analysis of Faldaprevir.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting column for Faldaprevir analysis?
A1: For initial method development, a reversed-phase C18 column is a robust starting point, as it is widely used for the analysis of various antiviral compounds.[1][2] However, for a more targeted approach based on published methods for Faldaprevir, a Polar-RP stationary phase is recommended. A validated LC-MS/MS method for Faldaprevir in plasma successfully utilized a Synergi Polar-RP column (50 x 2.0 mm, 4 µm). This type of column provides a balanced retention for moderately polar and non-polar compounds like Faldaprevir.
Q2: Which mobile phases are suitable for Faldaprevir analysis?
A2: A typical mobile phase for Faldaprevir analysis consists of an aqueous component with a buffer and an organic modifier. A common combination is acetonitrile and/or methanol as the organic phase and an aqueous buffer such as ammonium formate. The selection of the mobile phase should be optimized to achieve the best peak shape and resolution.
Q3: What are the key considerations for sample preparation of Faldaprevir from biological matrices?
A3: For the analysis of Faldaprevir in plasma, solid-phase extraction (SPE) is a validated and effective sample preparation technique. This method helps in removing interfering substances and concentrating the analyte. A protocol involving preconditioning the SPE plate with methanol and an appropriate buffer, followed by sample loading, washing, and elution with an organic solvent mixture, has been shown to be effective.[3]
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: Faldaprevir is a complex molecule with multiple functional groups. The pH of the mobile phase can significantly impact its ionization state and, consequently, its interaction with the stationary phase. Experiment with adjusting the mobile phase pH to find the optimal range for symmetrical peaks.
-
-
Possible Cause 2: Column overload.
-
Solution: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting the sample.
-
-
Possible Cause 3: Secondary interactions with the stationary phase.
-
Solution: If using a standard C18 column, residual silanol groups can cause tailing. Consider using an end-capped C18 column or a column with a different stationary phase, such as the recommended Polar-RP, to minimize these interactions.
-
Issue: Inconsistent Retention Times
-
Possible Cause 1: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis. Even minor temperature variations can lead to shifts in retention time.
-
-
Possible Cause 2: Inadequately equilibrated column.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using gradient elution.
-
-
Possible Cause 3: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure accurate mixing of the components. Over time, the composition of the mobile phase can change due to evaporation of the more volatile components.
-
Issue: High Backpressure
-
Possible Cause 1: Column frit blockage.
-
Solution: This can be caused by particulate matter from the sample or precipitation of the sample or buffer in the mobile phase. Use a guard column and ensure your samples are properly filtered before injection. If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit).
-
-
Possible Cause 2: Sample precipitation on the column.
-
Solution: Ensure that the sample is fully dissolved in the mobile phase or a solvent that is miscible with the mobile phase. If the sample solubility is low in the mobile phase, consider adjusting the sample solvent.
-
Experimental Protocols
LC-MS/MS Method for Faldaprevir in Plasma
This protocol is based on a validated method for the determination of Faldaprevir in human plasma.[3]
1. Sample Preparation (Solid-Phase Extraction)
-
Precondition a 96-well solid-phase extraction (SPE) plate (e.g., Strata X, 10 mg) with methanol followed by 2.5 mM ammonium formate.
-
Load the plasma samples onto the SPE plate.
-
Wash the SPE plate with 10% methanol in water to remove interferences.
-
Elute Faldaprevir from the plate using an acetonitrile-methanol mixture (e.g., 20:80, v/v).
-
Dilute the eluate with water before injection onto the LC-MS system.
2. Chromatographic Conditions
-
Column: Synergi Polar-RP, 50 x 2.0 mm, 4 µm particle size
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 2.5 mM ammonium formate). The specific gradient profile should be optimized for your system.
-
Flow Rate: To be optimized based on column dimensions and system pressure limits.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) using a column oven.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to Faldaprevir.
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500 °C
Data Presentation
Table 1: Comparison of Chromatographic Columns for HCV Protease Inhibitor Analysis
| Analyte(s) | Column Type | Column Dimensions | Mobile Phase | Reference |
| Faldaprevir | Synergi Polar-RP | 50 x 2.0 mm, 4 µm | Acetonitrile/Methanol and Ammonium Formate | [3] |
| Glecaprevir, Pibrentasvir | Not Specified | Not Specified | Acetonitrile and Ammonium Acetate | [4] |
| Boceprevir, Telaprevir | Reversed-phase | Not Specified | Acetonitrile and acidified water | [1] |
| Telaprevir | C18 | Not Specified | Not Specified | [2] |
Visualizations
HCV Life Cycle and Mechanism of Faldaprevir
Faldaprevir is a direct-acting antiviral agent that targets the Hepatitis C virus (HCV) NS3/4A protease. This enzyme is crucial for the cleavage of the HCV polyprotein into mature viral proteins, which are essential for viral replication.[5][6] By inhibiting the NS3/4A protease, Faldaprevir blocks the viral replication cycle.
Caption: HCV life cycle and the inhibitory action of Faldaprevir.
Logical Workflow for Troubleshooting Peak Tailing
When encountering peak tailing issues in your chromatogram, a systematic approach to troubleshooting can help identify and resolve the problem efficiently.
Caption: Troubleshooting workflow for addressing peak tailing.
References
- 1. A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors boceprevir and telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the HCV Protease Inhibitor Telaprevir in Plasma and Dried Blood Spot by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Balance and Metabolite Profiling of Steady-State Faldaprevir, a Hepatitis C Virus NS3/4 Protease Inhibitor, in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Technical Support Center: Faldaprevir-d6 Analysis in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression when analyzing Faldaprevir-d6 in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in a biological sample, other than the analyte of interest, decrease the ionization efficiency of the analyte in the mass spectrometer's ion source.[1][2][3] This leads to a reduced signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2][4] In complex matrices like plasma, serum, or tissue homogenates, endogenous substances such as phospholipids, salts, and proteins are common causes of ion suppression.[1][5]
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: Two primary methods are used to assess ion suppression. The first is the post-column infusion method, which provides a qualitative assessment by infusing a constant flow of this compound solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. The second, more quantitative method is the post-extraction spike method.[5][6] Here, the response of this compound in a clean solvent is compared to its response when spiked into an extracted blank matrix sample at the same concentration. A lower response in the matrix sample indicates the degree of ion suppression.[6][7]
Q3: What are the most effective strategies to minimize ion suppression for this compound?
A3: The most effective strategies involve a combination of thorough sample preparation, optimized chromatographic separation, and appropriate mass spectrometry settings.[1][4][8]
-
Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are crucial for removing interfering matrix components before analysis.[1][5]
-
Chromatography: Optimizing the LC method to separate this compound from co-eluting matrix components is vital.[1][8] This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column.
-
Internal Standard: Using a stable isotope-labeled internal standard like this compound is essential to compensate for matrix effects, as it will be affected by ion suppression similarly to the unlabeled analyte, Faldaprevir.[1]
Q4: Can changing the ionization technique help reduce ion suppression?
A4: Yes. While electrospray ionization (ESI) is commonly used, it is also more susceptible to ion suppression.[3][5] Atmospheric pressure chemical ionization (APCI) is often less prone to ion suppression.[2][4] If your instrumentation allows, testing APCI could be a viable strategy. Additionally, switching between positive and negative ionization modes in ESI can sometimes mitigate ion suppression, as fewer matrix components may ionize in one polarity.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound signal intensity in matrix samples compared to standards in solvent. | Significant ion suppression from co-eluting matrix components.[1][2] | 1. Improve Sample Preparation: Implement a more rigorous cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids and proteins.[1][5] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the ion-suppressing region.[1] 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, but this may compromise the limit of detection.[4][7] |
| Poor reproducibility of this compound peak areas in replicate injections of the same sample. | Inconsistent matrix effects between injections. | 1. Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard for the analysis of Faldaprevir, as it co-elutes and experiences similar ion suppression, allowing for accurate quantification based on the peak area ratio.[1] 2. Ensure Consistent Sample Preparation: Use a validated and standardized sample preparation protocol to minimize variability. |
| Shift in this compound retention time. | Matrix effects can sometimes influence the interaction of the analyte with the stationary phase. | 1. Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for shifts and ensure accurate quantification.[1][2][7] 2. Column Equilibration: Ensure the analytical column is adequately equilibrated between injections. |
| No this compound peak detected in matrix samples. | Severe ion suppression completely quenching the signal. | 1. Re-evaluate Sample Preparation: The current method is likely insufficient. Consider a more selective technique like immunocapture if available.[8] 2. Change Ionization Source: If using ESI, test APCI as it is generally less susceptible to ion suppression.[2][3][4] 3. Check for Phospholipid Co-elution: Monitor for characteristic phospholipid MRM transitions to see if they co-elute with this compound and adjust chromatography accordingly. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Ion Suppression using the Post-Extraction Spike Method
-
Prepare two sets of samples:
-
Set A (Solvent): Spike this compound at a known concentration (e.g., 50 ng/mL) into the initial mobile phase solvent.
-
Set B (Matrix): Extract a blank matrix sample (e.g., human plasma) using your established sample preparation method (e.g., protein precipitation with acetonitrile). After extraction, spike the resulting supernatant with this compound to the same final concentration as Set A.
-
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Condition the SPE Cartridge: Use a suitable SPE cartridge (e.g., a mixed-mode cation exchange). Condition with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Vortex and load the entire sample onto the SPE cartridge.
-
Wash the Cartridge: Wash with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elute this compound: Elute the analyte with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Ion Suppression in Human Plasma
| Sample Preparation Method | Mean Matrix Effect (%) | % RSD (n=6) |
| Protein Precipitation (Acetonitrile) | 65.2% | 8.5% |
| Liquid-Liquid Extraction (Methyl tert-butyl ether) | 82.5% | 4.2% |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 95.8% | 2.1% |
Table 2: Effect of Different Ionization Sources on this compound Signal-to-Noise Ratio in Spiked Plasma
| Ionization Source | Ionization Mode | Mean Signal-to-Noise (S/N) |
| Electrospray Ionization (ESI) | Positive | 150 |
| Electrospray Ionization (ESI) | Negative | Not Ionized |
| Atmospheric Pressure Chemical Ionization (APCI) | Positive | 320 |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Impact of sample preparation on the degree of ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
Optimizing mobile phase composition for Faldaprevir separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the separation of Faldaprevir using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting mobile phase compositions for Faldaprevir separation on a C18 column?
A1: For initial method development with a C18 column, a common starting point is a gradient elution using a mixture of an aqueous phase and an organic solvent. A typical mobile phase consists of water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B. A good starting gradient could be from 5-95% B over 20-30 minutes.
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation of Faldaprevir?
A2: The choice between acetonitrile and methanol can significantly impact selectivity and resolution. Acetonitrile generally has a lower viscosity, leading to higher efficiency and lower backpressure. Methanol, being a protic solvent, can offer different selectivity due to its hydrogen-bonding capabilities. It is advisable to screen both solvents during method development to determine the optimal choice for separating Faldaprevir from its impurities or other components in the sample matrix.
Q3: What is the role of pH in the mobile phase for Faldaprevir analysis?
A3: The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[1][2] Adjusting the pH can alter the retention time and peak shape of Faldaprevir. For basic compounds, a mobile phase with a low pH (e.g., pH 2.5-3.5) can improve peak shape by ensuring the analyte is in its protonated form. Conversely, for acidic compounds, a higher pH might be necessary. It is crucial to operate within the stable pH range of the selected column.
Q4: When should I consider using a buffer in my mobile phase?
A4: A buffer is recommended when analyzing ionizable compounds to control the pH of the mobile phase and ensure consistent retention times and peak shapes.[3][4] For reversed-phase HPLC, phosphate, acetate, or formate buffers at concentrations of 10-20 mM are commonly used.[3] The buffer's pKa should be close to the desired mobile phase pH for optimal buffering capacity.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Faldaprevir.
| Issue | Question | Possible Causes & Solutions |
| Poor Peak Shape | Q: My Faldaprevir peak is tailing. What should I do? | A: Peak tailing for basic compounds like many APIs can be caused by secondary interactions with residual silanols on the silica-based column packing.[5][6] Solutions: - Lower the mobile phase pH: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress silanol ionization. - Use a different column: Employ an end-capped column or a column with a different stationary phase (e.g., a hybrid particle column). - Check for column overload: Reduce the sample concentration or injection volume.[1] |
| Q: My Faldaprevir peak is fronting. What could be the cause? | A: Peak fronting can be a result of column overload, improper sample solvent, or a void in the column.[2] Solutions: - Dilute the sample: Reduce the concentration of Faldaprevir in your sample. - Match sample solvent to mobile phase: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. - Inspect the column: A void at the column inlet can cause peak distortion. If a void is suspected, the column may need to be replaced.[5] | |
| Q: Why are my Faldaprevir peaks broad? | A: Broad peaks can indicate several issues, including extra-column volume, slow gradient, or a contaminated column.[2] Solutions: - Minimize tubing length: Use shorter, narrower internal diameter tubing to connect the autosampler, column, and detector. - Optimize the gradient: A steeper gradient can lead to sharper peaks. - Clean the column: Flush the column with a strong solvent to remove any contaminants. | |
| Inconsistent Retention Time | Q: The retention time for Faldaprevir is shifting between injections. Why is this happening? | A: Retention time variability can be caused by an unstable mobile phase, fluctuating column temperature, or a leak in the system. Solutions: - Ensure mobile phase stability: Premix the mobile phase or use an online degasser to prevent bubble formation.[4] Ensure the mobile phase pH is stable.[1] - Use a column oven: Maintain a constant column temperature to ensure reproducible retention. - Check for leaks: Inspect all fittings and connections for any signs of leakage. |
| Resolution Issues | Q: I am not getting good separation between Faldaprevir and a known impurity. How can I improve the resolution? | A: To improve resolution, you can adjust the mobile phase composition, gradient slope, or temperature. Solutions: - Change the organic solvent: If you are using acetonitrile, try methanol, or vice versa. The change in selectivity might resolve the co-eluting peaks. - Optimize the gradient: A shallower gradient will increase the run time but can improve the separation of closely eluting peaks. - Adjust the temperature: Changing the column temperature can alter the selectivity and viscosity of the mobile phase, potentially improving resolution. |
Experimental Protocols
Protocol 1: Mobile Phase Screening for Faldaprevir
Objective: To determine the optimal organic solvent and pH for the separation of Faldaprevir.
Materials:
-
Faldaprevir reference standard
-
HPLC/UPLC system with a UV detector
-
C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and/or ammonium hydroxide for pH adjustment
Method:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Faldaprevir in a 50:50 mixture of acetonitrile and water.
-
Prepare Mobile Phases:
-
Mobile Phase A1: Water + 0.1% Formic Acid (pH ~2.7)
-
Mobile Phase A2: Water (unbuffered)
-
Mobile Phase B1: Acetonitrile
-
Mobile Phase B2: Methanol
-
-
Screening Runs: Perform gradient runs with the following mobile phase combinations:
-
Run 1: A1 with B1
-
Run 2: A1 with B2
-
Run 3: A2 with B1
-
Run 4: A2 with B2
-
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | 5
-
20 | 95
-
25 | 95
-
25.1 | 5
-
30 | 5
-
-
Data Analysis: Compare the chromatograms for peak shape, resolution between Faldaprevir and any impurities, and retention time. Select the mobile phase combination that provides the best overall separation.
Visualizations
Caption: Workflow for Mobile Phase Optimization.
Caption: Troubleshooting Peak Shape Issues.
References
How to improve limit of quantification (LOQ) for Faldaprevir assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of quantification (LOQ) for Faldaprevir assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical LOQ for a Faldaprevir assay in human plasma?
A validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been used to quantify Faldaprevir concentrations in human plasma with a calibration range starting from 0.2 ng/mL.[1] Therefore, an LOQ of 0.2 ng/mL is a good benchmark for Faldaprevir bioanalytical assays.
Q2: My current Faldaprevir assay has an LOQ of 2 ng/mL, but I need to achieve a lower LOQ. What are the primary areas I should focus on for improvement?
To lower the LOQ of your Faldaprevir assay, you should systematically evaluate and optimize three key areas of your analytical method:
-
Sample Preparation: Enhance the extraction efficiency and concentration of Faldaprevir from the biological matrix.
-
Chromatographic Separation (LC): Improve the peak shape and reduce matrix effects.
-
Mass Spectrometric Detection (MS/MS): Increase the sensitivity and specificity of the detector for Faldaprevir.
A systematic approach to optimizing these three components will yield the most significant improvements in your assay's sensitivity.
Q3: How can I optimize my sample preparation method to improve the LOQ?
The goal of sample preparation is to isolate Faldaprevir from the complex biological matrix and concentrate it before analysis. Here are some common techniques and tips for optimization:
-
Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up samples and concentrating the analyte.
-
Troubleshooting: If recovery is low, ensure the sorbent chemistry is appropriate for Faldaprevir. Experiment with different wash and elution solvents to maximize Faldaprevir recovery while minimizing interferences.
-
-
Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract.
-
Troubleshooting: Optimize the pH of the aqueous phase and the choice of organic solvent to improve the partitioning of Faldaprevir into the organic layer.
-
-
Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE.
-
Troubleshooting: If you are using PPT and experiencing high background noise, consider switching to SPE or LLE. If you must use PPT, try different precipitation solvents (e.g., acetonitrile, methanol, acetone) and optimize the solvent-to-plasma ratio to minimize matrix effects.
-
Q4: What are the key LC parameters to adjust for a lower LOQ?
Optimizing the liquid chromatography can lead to sharper peaks and better separation from interfering compounds, thereby improving the signal-to-noise ratio at the LOQ.
-
Column Chemistry: Select a column that provides good retention and peak shape for Faldaprevir. C18 columns are commonly used.
-
Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile, methanol) and the aqueous phase (e.g., buffer, pH) can significantly impact peak shape and retention.
-
Gradient Elution: A well-optimized gradient can help to focus the analyte into a narrower band, increasing peak height.
-
Flow Rate: Lower flow rates can sometimes improve ionization efficiency in the mass spectrometer.
Q5: How do I optimize the mass spectrometer for maximum sensitivity for Faldaprevir?
Fine-tuning the mass spectrometer parameters is critical for achieving the lowest possible LOQ. Multiple reaction monitoring (MRM) is a highly sensitive technique for targeted quantification.[2]
-
Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including gas flows (nebulizer, heater, and curtain gas), ion spray voltage, and source temperature, to maximize the generation of Faldaprevir ions.
-
Compound-Dependent Parameters:
-
Declustering Potential (DP) and Collision Energy (CE): These are critical for maximizing the signal of your specific MRM transitions. A systematic optimization of these parameters for each transition is essential.
-
Collision Cell Exit Potential (CXP): Optimizing this parameter can also contribute to improved signal intensity.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to improve the LOQ of your Faldaprevir assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background noise at the LOQ | 1. Inefficient sample cleanup.2. Matrix effects suppressing the analyte signal.3. Contamination from solvents, tubes, or the LC-MS system. | 1. Switch from protein precipitation to solid-phase extraction (SPE) for a cleaner sample.2. Optimize the LC gradient to separate Faldaprevir from co-eluting matrix components.3. Use high-purity solvents and pre-cleaned labware. Perform a system blank run to identify sources of contamination. |
| Poor peak shape at the LOQ (e.g., broad, tailing) | 1. Inappropriate LC column or mobile phase.2. Sample solvent is too strong.3. Column overloading (less likely at the LOQ). | 1. Screen different LC columns (e.g., C18, Phenyl-Hexyl).2. Adjust the mobile phase pH or organic content.3. Ensure the sample is dissolved in a solvent weaker than the initial mobile phase. |
| Inconsistent signal intensity at the LOQ | 1. Instability of the ESI spray.2. Inconsistent sample preparation recovery.3. Fluctuation in MS/MS parameters. | 1. Optimize ESI source parameters (e.g., nebulizer gas, ion spray voltage).2. Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard to correct for variability.3. Verify the stability of the mass spectrometer's performance over the analytical run. |
| Low signal-to-noise ratio (S/N) at the LOQ | 1. Sub-optimal MS/MS parameters.2. Inefficient ionization of Faldaprevir.3. Low recovery during sample preparation. | 1. Perform a detailed optimization of the collision energy and declustering potential for the Faldaprevir MRM transitions.2. Adjust the mobile phase pH to promote the ionization of Faldaprevir.3. Re-evaluate and optimize the sample extraction method (e.g., SPE sorbent, elution solvent). |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for Faldaprevir
This protocol describes a general workflow for optimizing the collision energy (CE) and declustering potential (DP) for a Faldaprevir MRM transition.
-
Prepare a Faldaprevir standard solution: Prepare a 100 ng/mL solution of Faldaprevir in a 50:50 mixture of acetonitrile and water.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Parent Ion Optimization: In Q1, scan for the Faldaprevir precursor ion. Optimize the DP to maximize the intensity of this precursor ion.
-
Product Ion Scan: With the optimized DP, perform a product ion scan in Q3 to identify the most abundant and stable fragment ions. Select at least two fragment ions for monitoring.
-
Collision Energy Optimization: For each selected precursor-to-product ion transition (MRM), ramp the collision energy over a range (e.g., 5 to 50 eV) and record the signal intensity at each step.
-
Determine Optimal CE: Plot the signal intensity as a function of the collision energy. The CE value that produces the maximum signal intensity is the optimal CE for that transition.
-
Finalize MRM Transitions: Repeat the CE optimization for all selected fragment ions. The MRM transitions with the highest and most stable signals should be used for the quantitative assay.
Visualizations
Logical Workflow for LOQ Improvement
Caption: A logical workflow for systematically improving the Limit of Quantification (LOQ).
Troubleshooting Decision Tree for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity in a Faldaprevir assay.
References
Diagnosing and correcting for matrix effects using Faldaprevir-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on diagnosing and correcting for matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis using the stable isotope-labeled (SIL) internal standard, Faldaprevir-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
This compound is a deuterated form of Faldaprevir, an experimental drug once developed for the treatment of Hepatitis C.[1][2] In quantitative bioanalysis, this compound serves as a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the gold standard for compensating for matrix effects in LC-MS/MS.[3] Because this compound has nearly identical physicochemical properties to the analyte (Faldaprevir), it co-elutes and experiences similar ionization suppression or enhancement, allowing for accurate quantification of the analyte.[4][5]
Q2: What are matrix effects and how do they impact analytical results?
Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine).[6] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the analyte.[7] This phenomenon can severely compromise the accuracy, precision, and sensitivity of an LC-MS/MS assay.[6] Even with sample cleanup procedures, it is often impossible to completely eliminate matrix effects.[4][7]
Q3: How does this compound help in correcting for matrix effects?
By adding a known concentration of this compound to the samples, it acts as a proxy for the analyte (Faldaprevir). During analysis, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. Since both compounds are affected similarly by the matrix, this ratio remains consistent, thus correcting for variations in signal intensity and leading to more accurate and reliable results.[3]
Q4: Is complete co-elution of Faldaprevir and this compound necessary?
Yes, complete or near-complete co-elution is critical for the effective correction of matrix effects.[4] If the analyte and the SIL-IS have different retention times, they may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement and compromising the correction.[5]
Q5: Can I use this compound for analytes other than Faldaprevir?
It is not recommended. The effectiveness of a SIL-IS relies on its structural and physicochemical similarity to the analyte. This compound is specifically designed to mimic the behavior of Faldaprevir. For other analytes, a corresponding stable isotope-labeled internal standard should be used.
Troubleshooting Guide
Issue 1: High variability in analyte-to-internal standard (IS) peak area ratios across different sample lots.
-
Possible Cause: Differential matrix effects between sample lots. This can occur even when using a SIL-IS if there is a slight chromatographic separation between the analyte and the IS.[5] The "deuterium isotope effect" can sometimes cause the deuterated standard (this compound) to elute slightly earlier than the non-deuterated analyte on a reversed-phase column.[5]
-
Solution:
-
Confirm Co-elution: Overlay the chromatograms of Faldaprevir and this compound. Ensure that the peaks are perfectly aligned.
-
Adjust Chromatography: If there is a separation, modify the chromatographic conditions to achieve complete co-elution. This might involve using a column with lower resolution or adjusting the mobile phase composition.[4]
-
Evaluate Matrix Factor: Perform a quantitative assessment of the matrix effect to confirm that the variability is indeed due to the matrix.
-
Issue 2: The this compound (Internal Standard) signal is low or absent.
-
Possible Cause 1: Errors in Sample Preparation. This could be due to incorrect spiking of the IS, degradation of the IS, or issues with the extraction procedure.
-
Solution 1:
-
Review the sample preparation protocol to ensure the correct concentration of this compound is being added.
-
Prepare a fresh stock solution of this compound.
-
Verify the extraction recovery of the IS.
-
-
Possible Cause 2: Severe Ion Suppression. The matrix components in the sample may be so concentrated that they are suppressing the signal of both the analyte and the IS.
-
Solution 2:
-
Improve sample cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove more of the interfering matrix components.[5]
-
Dilute the sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening the ion suppression.
-
Issue 3: Inconsistent results even with this compound.
-
Possible Cause: The concentration of the internal standard is too high or too low relative to the analyte. If the IS concentration is significantly different from the analyte's, their responses may not be similarly affected by the matrix.
-
Solution: Optimize the concentration of this compound used. It should be in the mid-range of the calibration curve for the analyte.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using this compound
This protocol determines the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Faldaprevir and this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Blank matrix from at least six different sources is extracted first. Then, Faldaprevir and this compound are added to the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Faldaprevir and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF): (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF: (MF of Analyte) / (MF of this compound)
-
Recovery: (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)
-
Data Presentation: Matrix Effect & Recovery Assessment
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Factor (MF) | Mean Peak Area (Set B) / Mean Peak Area (Set A) | 1 | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |
| IS-Normalized MF | MF (Analyte) / MF (IS) | 1 | A value close to 1 indicates the IS effectively corrects for the matrix effect. |
| Recovery | Mean Peak Area (Set C) / Mean Peak Area (Set B) | >80% (Typical) | Indicates the efficiency of the extraction process. |
| CV of IS-Normalized MF | (Std Dev / Mean) * 100 | <15% | A low CV across different matrix lots indicates the method is precise and reliable. |
Visualizations
Caption: Workflow for quantitative assessment of matrix effects.
Caption: Troubleshooting logic for high result variability.
References
Validation & Comparative
A Comparative Guide to the Pharmacokinetic Profile of Faldaprevir and the Role of Faldaprevir-d6 in its Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic profile of faldaprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Faldaprevir was under development for the treatment of chronic HCV infection. While it showed promise in clinical trials, its development was discontinued due to the rapid evolution of even more effective HCV treatments. Understanding its pharmacokinetic properties remains crucial for researchers in the field of antiviral drug development.
A critical aspect of characterizing the pharmacokinetics of any drug is the ability to accurately measure its concentration in biological matrices. This is where its deuterated analog, faldaprevir-d6, plays a pivotal role. This guide will, therefore, also detail the function of this compound as a stable isotope-labeled internal standard in the bioanalytical methods used to quantify faldaprevir, a gold standard practice in modern pharmaceutical research.
Faldaprevir: A Snapshot of its Pharmacokinetic Profile
Faldaprevir exhibits a pharmacokinetic profile that supports once-daily dosing.[1] Key characteristics include slow absorption, extensive metabolism, and predominantly fecal excretion.
Absorption and Distribution
Following oral administration, faldaprevir is slowly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 2 to 6 hours.[1] In healthy subjects receiving single doses, the Tmax was observed to be between 4 to 14 hours. Faldaprevir is highly bound to plasma proteins, with over 99% being bound.[1]
Metabolism and Excretion
Faldaprevir is a substrate of the cytochrome P450 3A (CYP3A) enzyme system.[2] Its metabolism is complex, leading to several hydroxylated metabolites.[3][4] The primary route of elimination for faldaprevir and its metabolites is through fecal excretion, which accounts for the vast majority of the administered dose.[3] Urinary excretion is negligible, with less than 0.1% of the drug being excreted via this pathway.[2][5] The half-life of faldaprevir in HCV-infected patients is approximately 20 to 30 hours.[1]
Quantitative Pharmacokinetic Data of Faldaprevir
The following table summarizes the key pharmacokinetic parameters of faldaprevir observed in a single ascending dose study in healthy male subjects.
| Dose | Cmax (ng/mL) (Geometric Mean) | AUC0-inf (h*ng/mL) (Geometric Mean) | Tmax (h) (Median) | t1/2 (h) (Geometric Mean) |
| 4 mg | 3.57 | 254 | 14.0 | 39.2 |
| 480 mg | Not explicitly stated, but unconjugated bilirubin elevation observed | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| 1200 mg | 16500 | 402000 | Not explicitly stated | 15.5 |
Data sourced from a study in healthy male subjects receiving single oral doses of faldaprevir.[2][5] It is important to note that faldaprevir displayed a greater than dose-proportional increase in exposure (Cmax and AUC).[2][5]
The Crucial Role of this compound: Ensuring Analytical Accuracy
This compound is a deuterated analog of faldaprevir, meaning that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This subtle change in mass does not alter its chemical properties but allows it to be distinguished from the non-deuterated faldaprevir by a mass spectrometer.
In pharmacokinetic studies, the accurate quantification of a drug in biological samples like plasma is paramount. This compound serves as an ideal internal standard for the bioanalytical methods used to measure faldaprevir concentrations. An internal standard is a compound with similar physicochemical properties to the analyte (in this case, faldaprevir) that is added at a known concentration to all samples, including calibration standards and quality controls. Its purpose is to correct for variability during sample processing and analysis, such as extraction efficiency and instrument response. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Pharmacokinetic Study Design (Representative)
A typical clinical pharmacokinetic study for a drug like faldaprevir would involve the following steps:
-
Subject Recruitment: Healthy volunteers or the target patient population are enrolled after providing informed consent.
-
Drug Administration: A single, fixed dose of faldaprevir is administered orally.
-
Blood Sampling: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method for Faldaprevir Quantification using LC-MS/MS
The following is a representative protocol for the quantification of faldaprevir in human plasma:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control samples.
-
To a small volume of plasma (e.g., 50 µL), add a fixed volume of an internal standard working solution containing this compound in a protein precipitation solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and to precipitate plasma proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
-
Liquid Chromatography:
-
Inject a small volume of the supernatant onto a reverse-phase HPLC or UPLC column (e.g., a C18 column).
-
Use a gradient mobile phase (e.g., a mixture of water with a small amount of formic acid and acetonitrile) to separate faldaprevir and this compound from other endogenous plasma components.
-
-
Tandem Mass Spectrometry:
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both faldaprevir and this compound (Multiple Reaction Monitoring - MRM). This highly selective detection method ensures that only the compounds of interest are quantified.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of faldaprevir to the peak area of this compound against the known concentrations of the calibration standards.
-
The concentration of faldaprevir in the unknown samples is then determined from this calibration curve using the measured peak area ratios.
-
Visualizing the Experimental Workflow and Faldaprevir's Mechanism
To further clarify the processes described, the following diagrams have been generated.
Caption: Workflow of a faldaprevir pharmacokinetic study and subsequent bioanalysis.
Caption: Faldaprevir's mechanism of action as an HCV NS3/4A protease inhibitor.
References
- 1. Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Balance and Metabolite Profiling of Steady-State Faldaprevir, a Hepatitis C Virus NS3/4 Protease Inhibitor, in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. researchgate.net [researchgate.net]
Deuterium Isotope Effects on Faldaprevir's In Vitro Metabolism: A Comparative Analysis
A detailed examination of the metabolic stability of Faldaprevir in comparison to deuterated analogs of other Hepatitis C virus (HCV) protease inhibitors, Telaprevir and Boceprevir, reveals the potential of deuterium substitution to enhance drug metabolic profiles. While no direct studies on deuterated Faldaprevir are publicly available, analysis of its metabolic pathway alongside data from deuterated Telaprevir and Boceprevir provides valuable insights for researchers in drug development.
Faldaprevir, a potent HCV NS3/4A protease inhibitor, is characterized as a low-clearance drug primarily metabolized by the cytochrome P450 enzyme CYP3A4. This process mainly involves hydroxylation, leading to the formation of two major metabolites, M2a and M2b. Understanding the metabolic stability of Faldaprevir is crucial for optimizing its therapeutic efficacy and safety profile. The kinetic isotope effect, where the substitution of hydrogen with its heavier isotope deuterium slows down chemical reactions, presents a promising strategy to improve the metabolic stability of pharmaceuticals.
This guide compares the known in vitro metabolism of Faldaprevir with the reported effects of deuteration on two other HCV protease inhibitors, Telaprevir and Boceprevir, providing a framework for evaluating the potential benefits of creating a deuterated version of Faldaprevir.
Comparative In Vitro Metabolic Stability
The following table summarizes the available quantitative data on the in vitro metabolism of Faldaprevir and the deuterium isotope effects observed for Telaprevir and Boceprevir.
| Compound | In Vitro System | Key Metabolic Pathway | Parameter | Value | Reference |
| Faldaprevir | Human Liver Microsomes | CYP3A4-mediated hydroxylation | Intrinsic Clearance (CLint) | Data not publicly available | - |
| Human Hepatocytes (HepatoPac) | Hydroxylation | Major Metabolites | M2a, M2b | [1][2] | |
| Telaprevir | Buffered Solution (pH 7.4) | Epimerization | % Parent Remaining (24h) | ~50% | [3][4][5] |
| Deuterated Telaprevir | Buffered Solution (pH 7.4) | Epimerization | % Parent Remaining (24h) | >90% | [3][4][5] |
| Boceprevir | Human Liver Microsomes | Aldo-keto reductase & CYP3A4 | Half-life (t½) | Specific value not provided | - |
| Deuterated Boceprevir (analog 1g) | Human Liver Microsomes | Aldo-keto reductase & CYP3A4 | Half-life (t½) | Nearly doubled compared to Boceprevir | - |
Analysis of Deuterium Isotope Effects
Telaprevir: Deuteration at a specific chiral center of Telaprevir significantly inhibits its epimerization, a metabolic conversion to a less active diastereomer. In vitro studies have demonstrated that deuterated Telaprevir is substantially more stable in buffered solutions and plasma compared to its non-deuterated counterpart.[3][4][5] This increased stability is a direct consequence of the kinetic isotope effect, which slows the rate of the proton exchange involved in the epimerization process.
Boceprevir: The investigation into deuterated analogs of Boceprevir has shown that strategic placement of deuterium can markedly improve metabolic stability. Specifically, one analog, designated as 1g, exhibited a nearly twofold increase in its in vitro half-life when incubated with human liver microsomes. This suggests that deuteration at a site susceptible to metabolism by enzymes like aldo-keto reductase or CYP3A4 can effectively reduce the rate of drug clearance.
Experimental Protocols
Detailed methodologies for the key in vitro metabolism experiments are crucial for the replication and validation of these findings.
In Vitro Metabolism of Faldaprevir in Human Hepatocytes (HepatoPac)
-
Cell System: Co-culture of primary human hepatocytes and murine embryonic fibroblasts (HepatoPac).
-
Incubation: Faldaprevir is added to the culture medium and incubated for a specified period.
-
Sample Analysis: Aliquots of the culture medium and cell lysates are collected at various time points. The concentrations of Faldaprevir and its metabolites are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent drug and the formation of metabolites are calculated to determine the metabolic profile.[1][2]
In Vitro Stability of Telaprevir and Deuterated Telaprevir
-
System: The stability is assessed in buffered solutions (e.g., phosphate-buffered saline at pH 7.4) and in plasma (human, rat, etc.).
-
Incubation: Telaprevir or its deuterated analog is added to the buffer or plasma and incubated at 37°C.
-
Sample Analysis: At designated time points, samples are taken, and the reaction is quenched. The concentrations of the parent compound and its epimer are determined by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining over time is plotted to determine the rate of epimerization and the half-life of each compound.[3][4][5]
In Vitro Metabolic Stability of Boceprevir and Deuterated Analogs in Human Liver Microsomes
-
System: Pooled human liver microsomes.
-
Reaction Mixture: The reaction mixture typically contains the test compound (Boceprevir or its deuterated analog), human liver microsomes, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.
-
Sample Analysis: Aliquots are taken at various time points, and the reaction is terminated. The concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time to determine the first-order elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) are calculated.
Signaling Pathways and Experimental Workflows
To visualize the experimental process and the underlying metabolic pathways, the following diagrams are provided.
Figure 1. Workflow for a typical in vitro metabolic stability assay using human liver microsomes.
Figure 2. Hypothesized impact of deuteration on the metabolic pathway of Faldaprevir.
References
- 1. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo isotope effects with hepatitis C protease inhibitors: enhanced plasma exposure of deuterated telaprevir versus telaprevir in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Faldaprevir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Faldaprevir, a direct-acting antiviral agent against the hepatitis C virus. While specific cross-validation studies for Faldaprevir are not publicly available, this guide draws upon established methodologies and validation data for similar antiviral compounds to present a robust comparative analysis. The information herein is intended to assist researchers in selecting the appropriate analytical technique for their specific research and development needs.
Data Presentation: A Side-by-Side Look at Performance
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the biological matrix. The following tables summarize typical validation parameters for each method, offering a clear comparison of their quantitative performance.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters
| Validation Parameter | Typical HPLC-UV Performance | Typical LC-MS/MS Performance |
| Linearity Range | 10 - 50 µg/mL[1] | 2 - 40 ng/mL[2] |
| Correlation Coefficient (r²) | ≥ 0.999[1] | > 0.999[2] |
| Lower Limit of Quantification (LLOQ) | 1.260 - 2.868 µg/mL[1] | 12.253 ng/mL[2] |
| Accuracy (% Recovery) | 99.59 - 100.08%[1] | 99.49 - 100.21%[2] |
| Precision (%RSD) | < 1.1%[1] | Intra- and Inter-day < 15% |
| Selectivity | Good, but susceptible to interference from co-eluting compounds. | Excellent, highly selective due to mass-based detection. |
| Run Time | ~10 minutes | ~5 minutes[3] |
Experimental Protocols: A Look Under the Hood
The following sections detail representative experimental protocols for both HPLC-UV and LC-MS/MS methods. These protocols are based on established methods for the analysis of similar antiviral drugs and can be adapted for Faldaprevir.
Representative HPLC-UV Method
This method is suitable for the quantification of Faldaprevir in pharmaceutical formulations and, with appropriate sample preparation, in biological matrices for pharmacokinetic studies at higher concentrations.
1. Chromatographic Conditions:
-
Column: Hypersil BDS C18 column (4.6 x 150 mm, 5 µm particle size)[1]
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (30:70 v/v), with the pH adjusted to 3.0 using 0.1% ortho-phosphoric acid[1].
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV detection at 230 nm[1]
-
Injection Volume: 20 µL[1]
2. Sample Preparation (from plasma):
-
Protein precipitation is a common technique. To 100 µL of plasma, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
3. Preparation of Standards and Quality Controls:
-
A stock solution of Faldaprevir is prepared in methanol.
-
Calibration standards and quality control (QC) samples are prepared by spiking the stock solution into a blank biological matrix (e.g., plasma) to achieve the desired concentration range[1].
Representative LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the quantification of Faldaprevir in complex biological matrices, such as plasma, for detailed pharmacokinetic and bioequivalence studies.
1. Chromatographic Conditions:
-
Column: Waters X-Bridge Phenyl Hexyl column (150 x 4.6 mm, 3.5 µm)[2]
-
Mobile Phase: Isocratic elution with a buffer (1 mL of formic acid in 1 L of water) and acetonitrile in a 60:40 v/v ratio[2].
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Faldaprevir and an internal standard would need to be determined.
3. Sample Preparation (from plasma):
-
Similar to the HPLC method, protein precipitation is a straightforward approach. To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile.
-
Vortex and centrifuge as described for the HPLC method.
-
The supernatant is collected, and a portion is injected into the LC-MS/MS system.
Mandatory Visualization: The Cross-Validation Workflow
A cross-validation study is essential to ensure that two different analytical methods provide comparable results. The following diagram illustrates a typical workflow for a cross-validation between an HPLC and an LC-MS/MS method.
Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of Faldaprevir. The choice between them hinges on the specific analytical needs.
-
HPLC-UV is a robust and cost-effective method suitable for routine analysis, quality control of pharmaceutical formulations, and pharmacokinetic studies where high sensitivity is not a primary concern.
-
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. It is the preferred method for studies requiring low detection limits, such as in vivo metabolism studies, bioequivalence trials, and therapeutic drug monitoring.
By understanding the comparative performance and methodologies of these two techniques, researchers can make an informed decision to ensure the generation of accurate and reliable data in the development of Faldaprevir and other antiviral therapeutics.
References
- 1. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Faldaprevir-d6: The Gold Standard for Bioanalytical Quantification
A comprehensive guide for researchers on the evaluation of Faldaprevir-d6 as an internal standard in quantitative bioanalysis. This guide provides a detailed comparison with alternative internal standards, supported by experimental data and protocols.
In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For the antiviral drug Faldaprevir, a potent hepatitis C virus (HCV) NS3/4A protease inhibitor, the use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide evaluates this compound, a deuterated analog of Faldaprevir, as the ideal internal standard, comparing its performance with that of a hypothetical, yet representative, structural analog internal standard.
The Critical Role of an Internal Standard
An internal standard (IS) in quantitative analysis is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its primary function is to correct for the variability inherent in the analytical procedure, including sample extraction, injection volume, and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.
Deuterated internal standards, such as this compound, are widely regarded as the "gold standard" in LC-MS/MS-based bioanalysis.[1] By replacing hydrogen atoms with their heavier isotope, deuterium, the molecular weight of the compound is increased without significantly altering its chemical properties. This results in a compound that behaves nearly identically to the analyte during sample preparation and chromatographic separation but can be distinguished by the mass spectrometer.
Performance Comparison: this compound vs. a Structural Analog IS
To illustrate the superiority of a deuterated internal standard, the following tables summarize the expected performance of this compound compared to a hypothetical structural analog internal standard in a validated bioanalytical method for Faldaprevir in human plasma. The data for this compound is based on a published validated method.[2]
Table 1: Comparison of Key Performance Characteristics
| Parameter | This compound (Deuterated IS) | Structural Analog IS (Hypothetical) | Ideal Characteristics |
| Co-elution with Analyte | Complete | Partial or complete | Complete co-elution to compensate for matrix effects at the specific retention time of the analyte. |
| Matrix Effect Compensation | Excellent | Variable to Good | Consistent and reliable compensation for ion suppression or enhancement. |
| Precision (%CV) | 2.9% to 4.0%[2] | Typically 5-15% | <15% (as per regulatory guidelines) |
| Accuracy (% Deviation) | -1.5% to 0.5%[2] | Typically ±10-20% | Within ±15% (as per regulatory guidelines) |
| Linearity (r²) | >0.99 | >0.99 | ≥0.99 |
| Extraction Recovery | Consistent and similar to analyte | May differ from analyte | Consistent and closely matching the analyte's recovery. |
Table 2: Bioanalytical Method Validation Parameters for Faldaprevir using this compound
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Observed Performance with this compound |
| Linear Range | Correlation coefficient (r²) ≥ 0.99 | 10 to 10,000 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ±20% | 10 ng/mL[2] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.9% to 4.0%[2] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Not explicitly stated, but overall precision was within 2.9-4.0%[2] |
| Accuracy (% Deviation) | Within ±15% (±20% at LLOQ) | -1.5% to 0.5%[2] |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Not explicitly stated, but excellent precision and accuracy suggest effective compensation. |
| Extraction Recovery | Consistent, precise, and reproducible | Solid-phase extraction method utilized.[2] |
Experimental Protocols
A detailed experimental protocol for the quantification of Faldaprevir in human plasma using this compound as an internal standard is provided below, based on a validated method.[2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract Faldaprevir and this compound from human plasma and remove potential interferences.
-
Procedure:
-
Thaw human plasma samples at room temperature.
-
Spike a known volume of plasma with the this compound internal standard solution.
-
Condition a solid-phase extraction cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute Faldaprevir and this compound from the cartridge with an elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate Faldaprevir and this compound and detect them using tandem mass spectrometry.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Faldaprevir: Monitor a specific precursor ion to product ion transition.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for the development of robust and reliable bioanalytical methods. This compound, with its chemical and physical properties nearly identical to Faldaprevir, provides superior performance in compensating for analytical variability, particularly matrix effects, when compared to structural analog internal standards. The experimental data demonstrates that methods employing this compound can achieve the high levels of precision and accuracy required by regulatory agencies for pharmacokinetic and other clinical studies. For researchers and drug development professionals, specifying this compound as the internal standard of choice for Faldaprevir quantification is a critical step toward ensuring the integrity and validity of their bioanalytical data.
References
Faldaprevir: A Comparative Analysis of its Stability Across Different Tissues
For Researchers, Scientists, and Drug Development Professionals
Faldaprevir (formerly BI 201335) is a potent, second-generation, once-daily inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2] Understanding its metabolic stability in various biological environments is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This guide provides a comparative analysis of Faldaprevir's stability in different tissues, supported by experimental data and detailed methodologies.
Executive Summary
Faldaprevir is characterized as a low-clearance drug with high metabolic stability.[3][4] Its metabolism is primarily mediated by cytochrome P450 3A4 (CYP3A4) in the liver, leading to the formation of two main hydroxylated metabolites, M2a and M2b.[3][4] While direct glucuronidation is a minor metabolic pathway in humans, it is the major route of metabolism in rats.[5] The majority of the administered dose is excreted in the feces, with negligible amounts found in the urine. This indicates that renal clearance is not a significant elimination pathway for Faldaprevir.[1]
Quantitative Stability Data
The following table summarizes the in vitro intrinsic clearance of Faldaprevir in human hepatocytes, a key indicator of its metabolic stability in the liver.
| Biological Matrix | Species | Parameter | Value | Reference |
| Hepatocytes | Human | Intrinsic Clearance (CLint) | 0.56 ± 0.12 µL/min/10⁶ cells | [6] |
Note: A low intrinsic clearance value is indicative of high metabolic stability.
Metabolic Pathways and Bioactivation
Faldaprevir undergoes Phase I metabolism, primarily through oxidation by CYP3A4 enzymes in the liver. This results in the formation of hydroxylated metabolites. A minor pathway in humans involves Phase II metabolism via direct glucuronidation.
Caption: Metabolic pathway of Faldaprevir.
Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Hepatocytes
Objective: To determine the intrinsic clearance (CLint) of Faldaprevir in human hepatocytes as a measure of its metabolic stability.
Methodology:
-
Cell Culture: Cryopreserved human hepatocytes are thawed and cultured in a suitable medium, such as Williams' Medium E supplemented with serum and other necessary factors, to allow for cell attachment and recovery.
-
Incubation: Faldaprevir is added to the hepatocyte culture at a predetermined concentration (e.g., 1 µM). The cells are then incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Sampling: Aliquots of the incubation medium are collected at various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours).
-
Sample Preparation: The reaction in the collected samples is quenched by adding a solvent like acetonitrile. The samples are then centrifuged to precipitate proteins.
-
Quantification: The concentration of Faldaprevir remaining in the supernatant at each time point is determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[2]
-
Data Analysis: The rate of disappearance of Faldaprevir is used to calculate the intrinsic clearance (CLint) value, typically expressed as µL/min/10⁶ cells.
Analytical Method: HPLC-MS/MS
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used to quantify Faldaprevir concentrations in biological matrices.[2]
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Faldaprevir and an internal standard are monitored for accurate quantification.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro metabolic stability of a compound like Faldaprevir.
Caption: In vitro metabolic stability workflow.
Conclusion
The available data robustly supports the classification of Faldaprevir as a compound with high metabolic stability, particularly in human liver systems. Its low intrinsic clearance in hepatocytes translates to a longer half-life in vivo, consistent with its once-daily dosing regimen. The primary metabolic pathway through CYP3A4-mediated hydroxylation has been well-characterized. For researchers in drug development, this stability profile suggests a lower likelihood of extensive first-pass metabolism and a potentially more predictable pharmacokinetic profile. However, as Faldaprevir is a substrate of CYP3A4, the potential for drug-drug interactions with strong inhibitors or inducers of this enzyme should be carefully considered in clinical settings.
References
- 1. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bridging in vitro and in vivo metabolism and transport of faldaprevir in human using a novel cocultured human hepatocyte system, HepatoPac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generating an in vitro-in vivo correlation for metabolism and liver enrichment of a hepatitis C virus drug, faldaprevir, using a rat hepatocyte model (HepatoPac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance Under Pressure: A Comparative Guide to Faldaprevir-d6 and Other Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and professionals in drug development, the reliability of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in ensuring the accuracy and precision of quantitative assays. This guide provides a comparative assessment of Faldaprevir-d6 and other deuterated internal standards used in the bioanalysis of antiviral drugs, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. These standards, being structurally identical to the analyte but with a different mass, co-elute and experience similar matrix effects and ionization suppression or enhancement. This intrinsic similarity allows for effective compensation for variability during sample preparation and analysis, leading to more reliable and reproducible results.
Comparative Performance of Deuterated Internal Standards
| Internal Standard/Analyte | Drug Type | Linearity Range | Accuracy (% Bias or % Nominal) | Precision (% CV) |
| Faldaprevir Assay | HCV Protease Inhibitor | 0.2 to 250 ng/mL | Intra-run: ≤8.95%, Inter-run: ≤5.38% | Intra-run: ≤7.69%, Inter-run: ≤6.32% |
| Telaprevir-d11 | HCV Protease Inhibitor | 5.0 to 5000 ng/mL | 94% to 108% of nominal | <6.5% |
| Paritaprevir-d8 | HCV Protease Inhibitor | 20 to 20,000 pg | -6.68% to 10.1% | 0.591% to 5.33% |
| Glecaprevir-13C-d7 | HCV Protease Inhibitor | Not specified (r ≥ 0.9997) | Within 15% (20% for LLOQ) | Not specified |
| Sofosbuvir/Velpatasvir | HCV NS5B Polymerase / NS5A Inhibitor | 0.25-3500 ng/mL (Sofosbuvir), 1-1000 ng/mL (Velpatasvir) | 98% to 102% of nominal | ≤3.8% |
Experimental Protocols for Assessing Linearity, Accuracy, and Precision
The following protocols are based on established regulatory guidelines for bioanalytical method validation and are essential for evaluating the performance of an internal standard like this compound.
Linearity Assessment
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte is linear over the intended analytical range.
Methodology:
-
Preparation of Calibration Standards: Prepare a blank sample (matrix with no analyte or internal standard), a zero sample (matrix with internal standard only), and at least six to eight non-zero calibration standards by spiking the biological matrix with known concentrations of the analyte. The concentrations should cover the expected range of the study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Addition of Internal Standard: Add a constant concentration of this compound to all samples except the blank.
-
Sample Analysis: Analyze the prepared calibration standards according to the established LC-MS/MS method.
-
Data Analysis: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the non-zero standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy Assessment
Objective: To determine the closeness of the measured concentration to the true concentration of the analyte.
Methodology:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), mid QC, and high QC (≥ 75% of ULOQ).
-
Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Data Analysis: Calculate the mean concentration for each QC level and express it as a percentage of the nominal concentration (% bias).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for low, mid, and high QCs, and within ±20% for the LLOQ.
Precision Assessment
Objective: To evaluate the degree of scatter or agreement between a series of measurements of the same sample.
Methodology:
-
Analysis of QC Samples: Use the same data from the accuracy assessment.
-
Data Analysis:
-
Intra-run Precision (Repeatability): Calculate the coefficient of variation (%CV) for the concentrations of the replicates within a single analytical run for each QC level.
-
Inter-run Precision (Intermediate Precision): Calculate the %CV for the mean concentrations across the three analytical runs for each QC level.
-
-
Acceptance Criteria: The %CV should not exceed 15% for low, mid, and high QCs, and should not exceed 20% for the LLOQ.
Visualizing the Bioanalytical Workflow
To provide a clearer understanding of the process, the following diagram illustrates the typical workflow for a bioanalytical method validation.
Caption: Bioanalytical method validation workflow.
Faldaprevir Metabolism Pathway
Understanding the metabolic fate of a drug is crucial in drug development. The following diagram illustrates the primary metabolic pathways of Faldaprevir.
Caption: Simplified metabolic pathway of Faldaprevir.
A Comparative Guide to Deuterated Internal Standards for HCV Drug Quantification by LC-MS/MS
A notable gap in publicly available literature exists regarding specific bioanalytical method validation data for Faldaprevir-d6. While the use of deuterated internal standards is the gold standard for quantitative LC-MS/MS assays in drug development, detailed performance metrics for this compound are not readily found in published studies. This guide, therefore, provides a comparative overview of the performance of several other commercially available deuterated internal standards used for the quantification of other key Hepatitis C virus (HCV) protease inhibitors.
For researchers and drug development professionals, the selection of an appropriate internal standard (IS) is critical for the development of robust and reliable bioanalytical methods. An ideal IS should co-elute with the analyte of interest and exhibit similar ionization and extraction characteristics, thus compensating for variations during sample preparation and analysis. Deuterated stable isotope-labeled internal standards (SIL-ISs) are widely considered the most suitable choice for LC-MS/MS-based quantification due to their chemical and physical similarity to the unlabeled analyte.
This guide summarizes the performance characteristics of deuterated internal standards for several HCV drugs, based on available published data. The information presented here can assist researchers in selecting appropriate internal standards and developing and validating bioanalytical methods for HCV drug quantification.
Performance Comparison of Deuterated Internal Standards
The following tables summarize the validation parameters of LC-MS/MS methods using deuterated internal standards for the quantification of various HCV protease inhibitors in biological matrices, primarily human plasma.
Table 1: Bioanalytical Method Validation Parameters for Telaprevir-d11
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 5 - 5000 ng/mL | [1][2] |
| Accuracy | 94 - 108% | [1] |
| Precision (%RSD) | < 6.5% | [1] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | [2] |
| Extraction Method | Liquid-Liquid Extraction (LLE) with tert-Butyl methyl ether (TBME) | [1] |
Table 2: Bioanalytical Method Validation Parameters for Simeprevir-d6
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 2.00 - 2000 ng/mL | |
| Accuracy | -0.3% to 8.5% (as % deviation from nominal) | |
| Precision (%CV) | 4.4% - 8.5% | |
| Extraction Method | Protein Precipitation with acetonitrile |
Table 3: Bioanalytical Method Validation Parameters for Paritaprevir-d8
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 20 - 20,000 pg on column (equivalent to 5.00 - 5000 ng/mL) | [3][4] |
| Accuracy | -6.68% to 10.1% | [4] |
| Precision (% Variability) | 0.591% - 5.33% (Interday and Intraday) | [4] |
| Extraction Method | Protein precipitation from liver homogenate supernatant | [3] |
Table 4: Bioanalytical Method Validation Parameters for Grazoprevir-d6
| Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 0.5 - 150 µg/mL | [5] |
| Extraction Method | Solid Phase Extraction (SPE) | [5] |
Table 5: Bioanalytical Method Validation Parameters for Boceprevir-d9
| Parameter | Reported Value(s) | Reference(s) |
| Note: | Specific validation data for a bioanalytical method using Boceprevir-d9 was not detailed in the reviewed literature. However, Boceprevir-d9 is commercially available as a stable isotope-labeled internal standard for use in quantitative analysis. | [6] |
Experimental Protocols and Methodologies
The development of a robust bioanalytical method using a deuterated internal standard involves several key steps, from sample preparation to LC-MS/MS analysis. The following sections provide a generalized overview of the experimental protocols typically employed.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample for analysis. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and IS is collected for analysis. This method was used for the analysis of Simeprevir[7].
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and IS from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction recovery. LLE was employed in the analysis of Telaprevir[1].
-
Solid-Phase Extraction (SPE): SPE provides a more selective extraction by utilizing a solid sorbent to retain the analyte and IS, while allowing interfering compounds to be washed away. The analyte and IS are then eluted with a suitable solvent. This method was used for the quantification of Grazoprevir[5].
Chromatographic Separation
Liquid chromatography (LC) is used to separate the analyte and IS from other components in the extracted sample before they enter the mass spectrometer.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): This is the most common mode of chromatography used for the analysis of HCV drugs. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the quantification of drugs in complex biological matrices.
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like most HCV drugs.
-
Multiple Reaction Monitoring (MRM): In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective detection method minimizes interferences from other compounds in the matrix.
Visualizing the Workflow and Principles
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline a typical experimental workflow and the fundamental principle of using a deuterated internal standard.
Caption: A typical bioanalytical workflow for HCV drug quantification using a deuterated internal standard.
Caption: The principle of using a deuterated internal standard to correct for analytical variability.
References
- 1. Quantification of Glecaprevir and Pibrentasvir with Deuterated Internal Standards in Spiked Human Plasma Samples by LC–ESI-MS/MS [wisdomlib.org]
- 2. lcms.cz [lcms.cz]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. uniklinik-freiburg.de [uniklinik-freiburg.de]
Inter-laboratory Comparison of Faldaprevir Quantification: A Guide for Researchers
This guide provides a comparative overview of validated bioanalytical methods for the quantification of Faldaprevir in human plasma, a critical aspect for ensuring data comparability across different research and clinical sites. The information presented is intended for researchers, scientists, and drug development professionals involved in the clinical pharmacology of Faldaprevir.
Data Presentation: Quantitative Method Comparison
The performance characteristics of three distinct high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods for Faldaprevir quantification are summarized below. These methods have been independently validated and utilized in pharmacokinetic studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | EDTA Plasma | EDTA Plasma | EDTA Plasma |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.2 ng/mL | 10.0 ng/mL |
| Calibration Curve Range | 10 - 10,000 ng/mL | 0.2 - 250 ng/mL | 10.0 - 10,000 ng/mL |
| Intra-assay Precision (%CV) | 2.9% - 4.0% | ≤7.69% | 3.1% - 6.7% |
| Inter-assay Precision (%CV) | Not Reported | ≤6.32% | 3.0% - 4.3% |
| Intra-assay Accuracy (%Deviation or %Bias) | -1.5% to 0.5% | ≤8.95% | 0.3% to 5.0% |
| Inter-assay Accuracy (%Deviation or %Bias) | Not Reported | ≤5.38% | -0.1% to 2.4% |
| Internal Standard | [D7]-BI00201335ZW | Not Specified | Not Specified |
| Extraction Method | Solid-Phase Extraction | Not Specified | Not Specified |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | Not Specified | Not Specified |
| Reference | [1] | [2] | [3] |
Experimental Protocols
Detailed methodologies for the cited Faldaprevir quantification assays are provided to facilitate replication and cross-validation.
Method 1: As described in "Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment"[1]
-
Instrumentation : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Sample Preparation : Solid-phase extraction was employed to isolate Faldaprevir from plasma samples.
-
Internal Standard : [D7]-BI00201335ZW was used as the internal standard.
-
Chromatographic and Mass Spectrometric Conditions :
-
Ionization : Electrospray ionization (ESI) was performed in the positive ion mode.
-
-
Validation : The method was validated with a lower limit of quantification (LLOQ) of 10 ng/mL. The calibration curve was linear over the range of 10 to 10,000 ng/mL. The intra-assay precision, expressed as the coefficient of variation (%CV), was between 2.9% and 4.0%. The inaccuracy, or deviation from the nominal concentration, ranged from -1.5% to 0.5%.
Method 2: As described in "Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects"[2]
-
Instrumentation : High-pressure liquid chromatography–tandem mass spectrometry (HPLC-MS/MS).
-
Sample Preparation : The specific extraction method was not detailed in the provided abstract.
-
Internal Standard : The internal standard used was not specified in the provided abstract.
-
Validation :
-
Calibration Range : The assay was calibrated from 0.2 to 250 ng/mL for Faldaprevir in EDTA plasma.
-
Accuracy : The intra-assay accuracy was ≤8.95% and the inter-assay accuracy was ≤5.38%.
-
Precision : The intra-assay precision (%CV) was ≤7.69% and the inter-assay precision (%CV) was ≤6.32%.
-
Method 3: As referenced in a study on Faldaprevir pharmacokinetics[3]
-
Instrumentation : High-pressure liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Biological Matrix : Faldaprevir concentrations were quantified in EDTA plasma.
-
Validation :
-
Calibration Range : The method demonstrated linearity from 10.0 to 10,000 ng/mL.
-
Accuracy : The inter-assay accuracy, reported as % Bias, was between -0.1% and 2.4%. The overall assay accuracy was in the range of 0.3% to 5.0%.
-
Precision : The inter-assay precision (%CV) ranged from 3.0% to 4.3%, while the overall assay precision was between 3.1% and 6.7%.
-
Visualization of Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison of an analytical method like Faldaprevir quantification. This process is essential for ensuring that results are consistent and reproducible across different testing sites.
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. Pharmacokinetics, Safety, and Tolerability of Faldaprevir in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Safety, tolerability, and pharmacokinetics of faldaprevir after single increasing doses in healthy subjects [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Faldaprevir-d6: A Step-by-Step Guide for Laboratory Professionals
Core Principles of Faldaprevir-d6 Disposal
The primary objective in disposing of this compound is to prevent its release into the environment and to ensure the safety of all personnel. The following principles should guide all disposal procedures:
-
Do not dispose of this compound down the drain. Antiviral compounds can be persistent in aquatic environments and may have ecotoxicological effects.
-
Segregate this compound waste. It should be collected in dedicated, clearly labeled, and sealed containers.
-
Engage a licensed hazardous waste disposal contractor. Professional disposal services are essential for ensuring compliance with all local, state, and federal regulations.
-
Prioritize high-temperature incineration. This is the preferred method for the complete destruction of active pharmaceutical ingredients.
Step-by-Step Disposal Procedures
Follow these procedural steps for the safe and compliant disposal of this compound:
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound, including:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves).
-
Solutions containing this compound.
-
Personal Protective Equipment (PPE) worn during handling.
-
-
Collect all this compound waste in a designated, leak-proof, and puncture-resistant hazardous waste container.
-
Clearly label the container with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 2: On-site Storage
-
Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a pre-approved licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with all necessary information about the waste, including its identity and quantity.
-
Ensure that all shipping and transportation regulations are met, as guided by the disposal company and relevant authorities.
Step 4: Preferred Disposal Method - High-Temperature Incineration
The recommended method for the final disposal of this compound is high-temperature incineration. This process ensures the complete thermal destruction of the active pharmaceutical ingredient.
| Parameter | Recommended Value |
| Primary Chamber Temperature | 800°C - 900°C |
| Secondary Chamber Temperature | 900°C - 1200°C+[1] |
| Residence Time | > 2 seconds in the secondary chamber[1] |
These temperatures are general guidelines for pharmaceutical waste and may vary depending on the specific incinerator facility and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key stages for the proper and safe disposal of this compound waste.
Experimental Protocols for Chemical Degradation (for informational purposes)
While not recommended for bulk disposal in a laboratory setting, advanced oxidation processes (AOPs) have been studied for the degradation of antiviral compounds in wastewater. These methods typically involve the generation of highly reactive hydroxyl radicals to break down the target molecule.
Example AOP: UV/H₂O₂ Degradation
-
Objective: To degrade an antiviral compound in an aqueous solution.
-
Materials: UV lamp, hydrogen peroxide (H₂O₂), magnetic stirrer, quartz reaction vessel.
-
Procedure:
-
Prepare a dilute aqueous solution of the antiviral compound.
-
Place the solution in the quartz reaction vessel with a magnetic stir bar.
-
Add a specific concentration of H₂O₂ to the solution.
-
Irradiate the solution with the UV lamp while stirring.
-
Take samples at various time points to analyze the degradation of the parent compound using a suitable analytical method (e.g., HPLC).
-
Note: The efficiency of this method is highly dependent on factors such as pH, concentration of the compound and H₂O₂, and the intensity of the UV light. This information is provided for educational context and is not a substitute for professional disposal of concentrated chemical waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling Faldaprevir-d6
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Faldaprevir-d6. The information is intended to supplement, not replace, your institution's established safety protocols and a thorough review of the complete Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated form of Faldaprevir, a potent antiviral compound. While specific toxicological properties of this compound have not been thoroughly investigated, it should be handled with the same precautions as the parent compound. The primary routes of occupational exposure are inhalation, ingestion, and skin or eye contact.
1.1 Recommended Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Double gloving is recommended. Change gloves immediately if contaminated, torn, or punctured. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | A respirator (e.g., N95) should be worn when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
| Skin and Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and personal clothing. Consider a disposable gown for procedures with a higher risk of contamination. |
1.2 Workplace Safety
| Safety Measure | Description |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet, especially when working with the solid form. |
| Hygiene | Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in laboratory areas. |
| Emergency Eyewash and Shower | Ensure easy access to an emergency eyewash station and safety shower. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Procedure |
| Receiving | Inspect the package for any damage or leaks upon arrival. |
| Storage | Store in a tightly sealed container in a dry, dark place. For short-term storage (days to weeks), maintain a temperature of 0-4°C. For long-term storage (months to years), store at -20°C. |
| Preparation of Solutions | Prepare solutions in a chemical fume hood or biological safety cabinet. Faldaprevir is soluble in DMSO. |
| Spill Management | In case of a spill, wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency procedures. |
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local regulations. As an investigational drug, it should be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Dispose of in a designated hazardous waste container. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
